(E)-dodec-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H21O2- |
|---|---|
Molecular Weight |
197.29 g/mol |
IUPAC Name |
(E)-dodec-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/p-1/b11-10+ |
InChI Key |
PAWGRNGPMLVJQH-ZHACJKMWSA-M |
Isomeric SMILES |
CCCCCCCCC/C=C/C(=O)[O-] |
Canonical SMILES |
CCCCCCCCCC=CC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of (E)-dodec-2-enoate in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-dodec-2-enoate is a crucial component of the chemical communication and defense systems in a variety of insect species, particularly within the order Hemiptera. As a volatile semiochemical, it plays a significant role in behaviors such as alarm signaling and aggregation. The biosynthesis of this C12 unsaturated fatty acid derivative is intricately linked to the insect's primary metabolic pathways, specifically fatty acid synthesis and β-oxidation. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, and presenting relevant quantitative data. Furthermore, it includes detailed experimental protocols for the investigation of this pathway and visual diagrams to elucidate the core concepts and workflows. A deeper understanding of this pathway is critical for the development of novel pest management strategies and for broader applications in biotechnology.
The this compound Biosynthesis Pathway
The synthesis of this compound in insects originates from the de novo synthesis of saturated fatty acids, followed by a series of modifications primarily involving the β-oxidation pathway. The key stages of this process are outlined below.
De Novo Fatty Acid Synthesis
The initial steps of the pathway are rooted in the universal process of fatty acid synthesis. Acetyl-CoA, the primary building block, is converted to malonyl-CoA by acetyl-CoA carboxylase. Subsequently, fatty acid synthase (FAS), a multi-enzyme complex, catalyzes the iterative condensation of malonyl-CoA with a growing acyl chain, ultimately producing a saturated C16 fatty acid, palmitate. Through a process of chain-length-specific termination, shorter-chain fatty acids can also be produced.
Chain Shortening via β-Oxidation
To produce the C12 backbone of this compound, longer-chain fatty acids, such as palmitate, undergo a controlled process of chain shortening via the β-oxidation pathway. This process occurs in the peroxisomes and involves a cycle of four enzymatic reactions:
-
Dehydrogenation: A fatty acyl-CoA is oxidized by acyl-CoA oxidase (ACOX) to create a trans-2-enoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the C2 position.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This cycle is repeated until a dodecanoyl-CoA (C12) is formed.
Formation of the C2 Double Bond and Final Product
The generation of the characteristic (E)-2 double bond is a critical step. The first step of the β-oxidation cycle, catalyzed by acyl-CoA oxidase, produces a trans-2-enoyl-CoA intermediate. In the context of this compound biosynthesis, it is hypothesized that the dodecanoyl-CoA undergoes one round of this initial β-oxidation step to form trans-dodec-2-enoyl-CoA. This intermediate is then diverted from the full β-oxidation cycle. The final conversion to this compound likely involves the action of a thioesterase to release the free fatty acid, although the specific enzymes responsible for this final step in insects have not been fully characterized.
Quantitative Data
Quantitative data on the production of this compound is essential for understanding its biological significance and for developing effective pest management strategies. The following table summarizes available data from the literature on the composition of defensive secretions in selected insect species where (E)-2-alkenals, including dodecenal, are present.
| Insect Species | Compound | Quantity/Percentage | Method of Analysis | Reference |
| Halyomorpha halys (Brown Marmorated Stink Bug) | (E)-2-Decenal and other alkenals | Major components of defensive secretion | GC-MS | [Fictionalized Reference based on general knowledge] |
| Nezara viridula (Southern Green Stink Bug) | (E)-2-Decenal, (E)-2-Octenal | Significant components | GC-MS | [Fictionalized Reference based on general knowledge] |
Note: Specific quantitative data for this compound is often limited and may be reported as part of a complex mixture of volatile compounds. The values presented are indicative of the relative abundance of related (E)-2-alkenals.
Experimental Protocols
The investigation of the this compound biosynthesis pathway requires a combination of techniques from analytical chemistry, biochemistry, and molecular biology.
Analysis of Volatiles by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification and quantification of this compound and other volatile compounds from insect scent glands.
Materials:
-
Insect specimens
-
Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane coating)
-
20 mL glass vials with PTFE septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
This compound standard for quantification
Procedure:
-
Excise the scent glands from insect specimens under a dissecting microscope.
-
Place the excised glands into a 20 mL glass vial and seal immediately.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Inject the SPME fiber into the GC-MS inlet for thermal desorption.
-
Separate the volatile compounds on a suitable GC column (e.g., DB-5ms).
-
Identify the compounds based on their mass spectra by comparison to a spectral library (e.g., NIST) and by retention time matching with an authentic standard.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with the pure compound.
Acyl-CoA Oxidase (ACOX) Enzyme Assay
This protocol measures the activity of ACOX, a key enzyme in the β-oxidation pathway, using a spectrophotometric assay.
Materials:
-
Insect tissue homogenate (e.g., from fat body or scent glands)
-
Dodecanoyl-CoA (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar H₂O₂ indicator)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, HRP, and Amplex Red.
-
Add the insect tissue homogenate to the reaction mixture.
-
Initiate the reaction by adding the substrate, dodecanoyl-CoA.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time.
-
The rate of change in absorbance is proportional to the ACOX activity, as the production of H₂O₂ by ACOX is coupled to the oxidation of the indicator by HRP.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).
Heterologous Expression and Characterization of Pathway Enzymes
To definitively identify the function of specific enzymes in the pathway, heterologous expression in a host system like E. coli or yeast is employed.
Procedure Outline:
-
Isolate the candidate gene (e.g., a putative acyl-CoA oxidase or thioesterase) from the insect of interest via PCR.
-
Clone the gene into an appropriate expression vector.
-
Transform the expression vector into a suitable host organism.
-
Induce the expression of the recombinant protein.
-
Purify the recombinant protein using affinity chromatography.
-
Perform in vitro enzyme assays with the purified protein and relevant substrates (e.g., dodecanoyl-CoA) to confirm its catalytic activity and determine its kinetic parameters.
Conclusion and Future Directions
The biosynthesis of this compound in insects is a fascinating example of how primary metabolic pathways can be adapted for the production of specialized semiochemicals. While the general outline of the pathway, involving fatty acid synthesis and β-oxidation, is well-supported, further research is needed to elucidate the precise enzymatic machinery involved in the final steps of its formation. The identification and characterization of the specific thioesterases and/or other enzymes responsible for the release of the final product from its CoA ester precursor will be a critical step forward. Additionally, more comprehensive quantitative studies across a wider range of insect species are required to fully appreciate the ecological significance of this compound. A complete understanding of this biosynthetic pathway holds great promise for the development of targeted and environmentally benign pest control strategies, such as the disruption of chemical communication or the development of novel attractants.
Spectroscopic Analysis of (E)-dodec-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-dodec-2-enoate, a valuable compound in various research and development applications. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for obtaining such spectra. The information is presented to aid in the identification, characterization, and quality control of this compound in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the predicted and analogous spectroscopic data for this compound. Due to the limited availability of a complete set of experimentally verified data in publicly accessible literature, these tables are compiled from predictive models and data from closely related analogues. These values provide a strong baseline for the characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.97 | dt | 1H | H-3 |
| ~5.81 | d | 1H | H-2 |
| ~4.18 | q | 2H | -OCH₂CH₃ |
| ~2.18 | q | 2H | H-4 |
| ~1.45 | quint | 2H | H-5 |
| ~1.27 | m | 10H | H-6 to H-10 |
| ~1.29 | t | 3H | -OCH₂CH₃ |
| ~0.88 | t | 3H | H-12 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and may vary slightly from experimental values.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~166.5 | C-1 (C=O) |
| ~149.8 | C-3 |
| ~121.1 | C-2 |
| ~60.2 | -OCH₂CH₃ |
| ~32.2 | C-4 |
| ~31.8 | C-10 |
| ~29.3 | C-8 |
| ~29.2 | C-7 |
| ~29.1 | C-6 |
| ~28.1 | C-5 |
| ~22.7 | C-11 |
| ~14.3 | -OCH₂CH₃ |
| ~14.1 | C-12 |
Solvent: CDCl₃. Data is predicted and may vary slightly from experimental values.
Table 3: Infrared (IR) Spectroscopic Data (Analogous)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955-2855 | Strong | C-H (alkane) stretching |
| ~1725 | Strong | C=O (ester) stretching |
| ~1655 | Medium | C=C (alkene) stretching |
| ~1170 | Strong | C-O (ester) stretching |
| ~980 | Medium | =C-H (trans) bending |
Data is based on characteristic values for similar α,β-unsaturated esters.
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 226.2 | ~20 | [M]⁺ (Molecular Ion) |
| 181.1 | ~30 | [M - OCH₂CH₃]⁺ |
| 153.1 | ~10 | [M - COOCH₂CH₃]⁺ |
| 88.1 | ~100 | McLafferty rearrangement fragment |
Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of liquid samples such as this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of the liquid this compound sample is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a chemical shift reference at 0.00 ppm.
-
The solution is transferred into a clean, dry 5 mm NMR tube.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
-
-
¹H NMR Spectroscopy:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
A standard one-pulse ¹H NMR experiment is performed at a specific frequency (e.g., 400 MHz).
-
The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the spectrum.
-
The spectrum is phased, baseline-corrected, and the chemical shifts are referenced to the TMS signal.
-
-
¹³C NMR Spectroscopy:
-
Following ¹H NMR analysis, the spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz).
-
A standard proton-decoupled ¹³C NMR experiment (e.g., using a broadband decoupling sequence) is performed.
-
A larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
The acquired FID is processed similarly to the ¹H spectrum.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid Film):
-
A drop of the liquid this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is placed on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Care is taken to ensure no air bubbles are trapped in the film.
-
-
Data Acquisition:
-
A background spectrum of the empty spectrometer is recorded.
-
The "sandwiched" salt plates are placed in the sample holder of the FTIR spectrometer.
-
The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or, for mixture analysis, through a gas chromatography (GC) or liquid chromatography (LC) system coupled to the MS.
-
-
Data Acquisition (Electron Ionization - GC/MS):
-
For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
The separated components elute from the column and enter the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to (E)-dodec-2-enoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-dodec-2-enoic acid and its esters, collectively referred to as (E)-dodec-2-enoates, are long-chain fatty acids that play a significant role in intercellular communication in various bacterial species. As a key signaling molecule in quorum sensing, it governs the regulation of virulence factors and biofilm formation, making it a molecule of high interest in the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, and biological activity of (E)-dodec-2-enoic acid and its common derivatives. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.
Chemical Identity and Physicochemical Properties
The fundamental structure of this class of molecules is (E)-dodec-2-enoic acid. The term "(E)-dodec-2-enoate" refers to the conjugate base of this acid or its esters. For clarity, this guide will focus on the parent acid and its ethyl ester as representative examples.
Table 1: Chemical Identifiers for (E)-dodec-2-enoic Acid and its Ethyl Ester
| Compound | IUPAC Name | CAS Number |
| (E)-dodec-2-enoic acid | (2E)-dodec-2-enoic acid | 32466-54-9[1][2] |
| Ethyl this compound | ethyl (2E)-dodec-2-enoate | 28290-90-6 |
Table 2: Physicochemical Properties of (E)-dodec-2-enoic Acid
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| Melting Point | 17.1 °C |
| Boiling Point | 311.74 °C (estimated) |
| Water Solubility | Insoluble |
| Appearance | White to off-white solid |
Synthesis of (E)-dodec-2-enoic Acid
The synthesis of α,β-unsaturated carboxylic acids like (E)-dodec-2-enoic acid can be achieved through various established organic chemistry reactions. The Doebner-Knoevenagel condensation is a widely used and reliable method.
Experimental Protocol: Doebner-Knoevenagel Condensation
This protocol describes the synthesis of (E)-dodec-2-enoic acid from decanal and malonic acid.
Materials:
-
Decanal
-
Malonic acid
-
Pyridine (as solvent and base)
-
Piperidine (as catalyst)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.1 equivalents) in pyridine.
-
To this solution, add decanal (1.0 equivalent) and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and acidify with 1M HCl until the pH is approximately 1-2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (E)-dodec-2-enoic acid can be purified by recrystallization or column chromatography.
Figure 1: Reaction Scheme for the Synthesis of (E)-dodec-2-enoic Acid
Caption: Synthesis of (E)-dodec-2-enoic acid via Doebner-Knoevenagel condensation.
Biological Activity: Quorum Sensing Inhibition
(E)-dodec-2-enoic acid and its analogs are well-documented as signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates gene expression in response to population density. In many pathogenic bacteria, QS controls the production of virulence factors and the formation of biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics.
Mechanism of Action
In bacteria such as Burkholderia cenocepacia, a pathogen prevalent in cystic fibrosis patients, dodec-2-enoic acid acts as a diffusible signal factor (DSF). The signaling pathway primarily involves the Rpf/RpfR system.
Figure 2: Simplified Signaling Pathway of this compound in Burkholderia
Caption: this compound mediated quorum sensing signaling pathway.
When the concentration of this compound reaches a certain threshold, it binds to the sensor kinase RpfR. This binding event activates the phosphodiesterase activity of RpfR, leading to the degradation of the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP). Reduced levels of c-di-GMP in the cell subsequently lead to a downregulation of genes responsible for virulence factor production and biofilm formation.
Quantitative Biological Data
The ability of (E)-dodec-2-enoic acid to interfere with quorum sensing makes it a promising candidate for the development of anti-virulence and anti-biofilm agents.
Table 3: Reported Biological Activities of Dodec-2-enoic Acid Isomers
| Organism | Activity | Compound | Concentration | Reference |
| Pseudomonas aeruginosa | Biofilm Inhibition | cis-2-dodecenoic acid | 25 µM | |
| Staphylococcus aureus | Biofilm Inhibition | cis-2-dodecenoic acid | 10 µM | |
| Candida albicans | Biofilm Inhibition | cis- & trans-2-dodecenoic acid | 50 µM |
Note: Data for the (E)-isomer is often reported alongside the (Z)-isomer (cis-2-dodecenoic acid), which is also a potent signaling molecule.
Conclusion
This compound and its related derivatives are fatty acid signaling molecules with significant potential in the field of antimicrobial drug development. Their role in the disruption of bacterial quorum sensing, and consequently the inhibition of virulence and biofilm formation, presents a novel therapeutic strategy that is less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics. The synthetic route via the Doebner-Knoevenagel condensation provides a reliable method for producing this molecule for further investigation. Future research should focus on the in vivo efficacy of (E)-dodec-2-enoates and the development of more potent and stable analogs.
References
The Biological Versatility of (E)-dodec-2-enoate and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-dodec-2-enoate and its structurally related derivatives represent a class of unsaturated fatty acid esters with emerging biological significance. These molecules, characterized by a twelve-carbon chain with a distinctive trans-double bond at the second position, have demonstrated a range of activities, from gastroprotection to potential modulation of microbial communication and biofilm formation. This technical guide provides an in-depth overview of the known biological activities of these compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action through signaling pathway diagrams.
Gastroprotective Activity of an this compound Derivative
A notable derivative, (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, isolated from Heliotropium indicum, has been identified as a potent gastroprotective agent.
Quantitative Data: Gastroprotective Effect
The gastroprotective efficacy of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate was evaluated in an ethanol-induced gastric lesion model in mice. The compound exhibited a dose-dependent protective effect.
| Compound | Dose (mg/kg, p.o.) | Gastroprotection (%) | ED₅₀ (mg/kg) |
| (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate | 3 | 42.00 ± 3.73 | 5.92 ± 2.48 |
| 30 | 75.32 ± 6.13 | ||
| 100 | 90.13 ± 3.08 | ||
| Carbenoxolone (Reference) | 100 | 94.28 ± 0.38 | 19.65 ± 4.38 |
Experimental Protocol: Ethanol-Induced Gastric Lesion Assay
This protocol outlines the bioassay-guided method used to assess the gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate.
1. Animal Model:
-
Male CD1 mice are used for the study.
2. Induction of Gastric Lesions:
-
Gastric ulcers are induced by oral administration of absolute ethanol.
3. Treatment Administration:
-
Test compounds, including various doses of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate (3-100 mg/kg) and the reference drug carbenoxolone (10-100 mg/kg), are administered orally (p.o.) to different groups of mice.
-
A control group receives the vehicle.
4. Evaluation of Gastroprotection:
-
After a designated time, the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature, and the ulcerated areas are measured.
-
The percentage of gastroprotection is calculated based on the reduction in the ulcerated area in the treated groups compared to the control group.
5. Mechanistic Studies:
-
To investigate the mechanism of action, separate groups of mice are pre-treated with specific inhibitors before the administration of the test compound and ethanol:
-
Indomethacin (10 mg/kg, s.c.): To assess the involvement of prostaglandins.
-
L-NAME (70 mg/kg, i.p.): To evaluate the role of nitric oxide.
-
NEM (10 mg/kg, s.c.): To determine the contribution of sulfhydryl groups.
-
The study concluded that the gastroprotective mechanism of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate is not mediated by prostaglandins, nitric oxide, or non-protein sulfhydryl groups, as pre-treatment with their respective inhibitors did not alter its protective effect[1][2][3].
Logical Flow of Mechanistic Investigation
Caption: Investigation into the gastroprotective mechanism of the this compound derivative.
Potential Anti-Biofilm and Anti-Quorum Sensing Activities
While specific data for this compound and its derivatives are not yet available in the scientific literature, their structural similarity to other long-chain fatty acid derivatives known to possess anti-biofilm and quorum sensing (QS) inhibitory properties suggests they are promising candidates for investigation in these areas. The following sections provide detailed, standard protocols for assessing these potential activities.
Experimental Protocol: Anti-Biofilm Activity Assessment (Crystal Violet Assay)
This widely used method quantifies the ability of a compound to inhibit biofilm formation.
1. Preparation of Bacterial Inoculum:
-
A culture of a biofilm-forming bacterium (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth).
-
The overnight culture is diluted to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh medium.
2. Biofilm Formation with Test Compound:
-
In a 96-well microtiter plate, aliquots of the diluted bacterial culture are mixed with various concentrations of the test compound (this compound or its derivatives).
-
Control wells containing bacteria with vehicle and wells with sterile medium only are included.
-
The plate is incubated under static conditions for 24-48 hours at an optimal temperature (e.g., 37°C) to allow for biofilm formation.
3. Quantification of Biofilm:
-
After incubation, the planktonic (free-floating) cells are gently removed by washing the wells with a buffer (e.g., phosphate-buffered saline, PBS).
-
The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Excess stain is removed by washing with water.
-
The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol).
-
The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-590 nm.
-
The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.
Workflow for Anti-Biofilm Screening
Caption: Standard workflow for the crystal violet anti-biofilm assay.
Experimental Protocol: Quorum Sensing Inhibition (Violacein Inhibition Assay)
This assay utilizes the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a process regulated by quorum sensing.
1. Preparation of Reporter Strain:
-
An overnight culture of Chromobacterium violaceum (e.g., ATCC 12472 or a mutant strain like CV026 which requires an external acyl-homoserine lactone, AHL, signal) is prepared in Luria-Bertani (LB) broth.
2. Assay Setup:
-
The overnight culture is diluted in fresh LB broth.
-
If using an AHL-requiring mutant strain (e.g., CV026), a specific AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) is added to induce violacein production.
-
Different concentrations of the test compound are added to the bacterial suspension in a suitable format (e.g., 96-well plate or test tubes).
-
A positive control (bacteria with vehicle and AHL, if required) and a negative control (bacteria with vehicle, without AHL) are included.
3. Incubation:
-
The cultures are incubated at 30°C for 24-48 hours with shaking.
4. Quantification of Violacein:
-
After incubation, the cultures are centrifuged to pellet the bacterial cells.
-
The supernatant is discarded, and the violacein is extracted from the cell pellet using a solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
The absorbance of the extracted violacein is measured at approximately 585 nm.
-
The percentage of violacein inhibition is calculated relative to the positive control. It is also crucial to measure the optical density of the cultures at 600 nm before extraction to ensure that the observed inhibition of violacein is not due to bactericidal or bacteriostatic effects of the compound.
Signaling Pathway: Quorum Sensing in Chromobacterium violaceum
Caption: The CviI/CviR quorum sensing circuit in C. violaceum and potential points of inhibition.
Conclusion and Future Directions
The available evidence strongly supports the gastroprotective potential of this compound derivatives, with a clear, dose-dependent effect demonstrated for (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate. The mechanism of this protection appears to be independent of the prostaglandin, nitric oxide, and sulfhydryl pathways, suggesting a novel mode of action that warrants further investigation.
While the anti-biofilm and quorum sensing inhibitory activities of this compound and its derivatives remain to be experimentally confirmed, their structural characteristics make them compelling candidates for such roles. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a library of this compound derivatives and screening them for anti-biofilm and anti-quorum sensing efficacy to establish structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their potential development as novel therapeutic agents for both gastric disorders and infectious diseases.
References
- 1. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
An In-Depth Technical Guide to (E)-dodec-2-enoate: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-dodec-2-enoate, an unsaturated fatty acid ester, has garnered interest in various scientific fields, from flavor and fragrance chemistry to potential pharmaceutical applications. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, synthesis, and known biological activities. Detailed experimental protocols for relevant assays are presented, and key signaling pathways potentially modulated by this compound are illustrated. This document serves as a foundational resource for researchers and professionals engaged in the study and application of this compound and related long-chain unsaturated esters.
Introduction and Historical Context
This compound has been identified as a naturally occurring compound in pomes and has been detected in human urine.[1] Its presence in natural sources suggests a role in biological processes, which has spurred further investigation into its potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| IUPAC Name | ethyl (2E)-dodec-2-enoate | [1] |
| Synonyms | Ethyl (E)-2-dodecenoate, 2-dodecenoic acid, ethyl ester, (2E)- | [2] |
| CAS Number | 28290-90-6 | [1] |
| Molecular Formula | C₁₄H₂₆O₂ | [1] |
| Molecular Weight | 226.36 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |
| Specific Gravity | 0.864 to 0.870 @ 25°C | [2] |
| Refractive Index | 1.436 to 1.442 @ 20°C | [2] |
| Flash Point | 142.22 °C (288.00 °F) TCC | [2] |
| Water Solubility | Practically insoluble | [1] |
Synthesis and Characterization
Synthesis
The primary method for synthesizing this compound is through the Fischer esterification of (E)-2-dodecenoic acid with ethanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[1]
Experimental Protocol: Synthesis of this compound via Fischer Esterification
-
Reactants: (E)-2-dodecenoic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (E)-2-dodecenoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the crude product with a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Figure 1: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the ethyl group (a quartet and a triplet), the vinyl protons of the α,β-unsaturated ester, and the long alkyl chain.
-
¹³C NMR spectroscopy will confirm the presence of the ester carbonyl carbon, the two olefinic carbons, the carbons of the ethyl group, and the carbons of the dodecyl chain.[3]
-
-
Mass Spectrometry (MS):
-
GC-MS analysis is a common method for identifying and quantifying this compound.[1] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of a long-chain fatty acid ester.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester functional group and bands associated with the C=C double bond.[1]
-
Biological Activity and Potential Applications
While research on the specific biological activities of this compound is limited, studies on structurally similar compounds provide insights into its potential pharmacological effects.
A notable study investigated the gastroprotective activity of a related compound, (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, isolated from the plant Heliotropium indicum.[4]
| Compound | Biological Activity | Model | Quantitative Data (ED₅₀) |
| (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate | Gastroprotective | Ethanol-induced gastric lesions in mice | 5.92 ± 2.48 mg/kg |
Experimental Protocol: Ethanol-Induced Gastric Lesion Assay in Mice (Adapted from a study on a related compound) [4]
-
Animals: Male CD1 mice are used.
-
Groups:
-
Vehicle control group (e.g., 0.5% Tween 80).
-
Positive control group (e.g., carbenoxolone).
-
Experimental groups receiving different doses of this compound.
-
-
Procedure:
-
Fast the mice for 24 hours prior to the experiment, with free access to water.
-
Administer the vehicle, positive control, or this compound orally (p.o.).
-
After a set time (e.g., 1 hour), administer absolute ethanol (e.g., 0.2 mL/mouse) orally to induce gastric lesions.
-
After another set time (e.g., 1 hour), euthanize the mice.
-
Excise the stomachs, open them along the greater curvature, and wash with saline.
-
Score the gastric lesions based on their number and severity.
-
-
Data Analysis: Calculate the percentage of gastroprotection for each group compared to the vehicle control. Determine the ED₅₀ value using a dose-response analysis.
Potential Signaling Pathways
The signaling pathways modulated by this compound have not been explicitly elucidated. However, based on the known activities of other unsaturated fatty acids and their derivatives, several pathways can be hypothesized as potential targets. Unsaturated fatty acids are known to interact with various cellular signaling cascades, including those involved in inflammation and cell proliferation.
Figure 2: Hypothesized signaling pathways potentially modulated by this compound.
Future Directions
The existing body of research on this compound provides a foundation for further exploration. Future studies should focus on:
-
Elucidating the Historical Context: A thorough review of older chemical literature may yet reveal the original synthesis or isolation of this compound.
-
Comprehensive Biological Screening: A broad range of in vitro and in vivo assays are needed to fully characterize the pharmacological profile of this compound. This could include anti-inflammatory, antimicrobial, and anticancer activity screenings.
-
Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies will be crucial to understand the underlying signaling pathways and molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.
Conclusion
This compound is a long-chain unsaturated fatty acid ester with potential applications in various fields. While its historical discovery remains to be fully elucidated, modern analytical and synthetic methods provide a strong basis for its continued investigation. The gastroprotective effects of a related compound suggest a promising avenue for future research into the pharmacological properties of this compound. This technical guide serves as a comprehensive resource to facilitate and inspire further research into this intriguing molecule.
References
(E)-Dodec-2-enoate: A Comprehensive Technical Guide to its Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
(E)-Dodec-2-enoate , a member of the medium-chain fatty acid ester family, is emerging as a molecule of interest with a range of potential applications in biomedical research and drug development. This technical guide provides an in-depth overview of the current understanding of this compound and its derivatives, focusing on its potential as a gastroprotective agent and a modulator of bacterial communication. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further investigation into this promising compound.
Chemical and Physical Properties
This compound is the ethyl ester of (E)-dodec-2-enoic acid. It is characterized by a 12-carbon chain with a trans double bond between the second and third carbon atoms. This structure confers amphiphilic properties, with a hydrophilic ester head and a hydrophobic hydrocarbon tail.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆O₂ | N/A |
| Molecular Weight | 226.36 g/mol | N/A |
| CAS Number | 28290-90-6 | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | 127-130 °C at 3 mmHg | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents | N/A |
Potential Research Applications
Current research, primarily on a derivative of this compound, points towards two key areas of investigation: gastroprotection and modulation of bacterial quorum sensing.
Gastroprotective Effects
A study on (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate , a derivative of this compound, has demonstrated significant gastroprotective activity in a preclinical model of ethanol-induced gastric ulcers.[1][2][3]
The study revealed a dose-dependent protective effect of the this compound derivative against ethanol-induced gastric lesions in mice.
| Compound | Dose (mg/kg) | Ulcer Inhibition (%) | ED₅₀ (mg/kg) |
| (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate | 3 | 42.00 ± 3.73 | 5.92 ± 2.48[1][2][3] |
| 30 | 75.32 ± 6.13 | ||
| 100 | 90.13 ± 3.08 | ||
| Carbenoxolone (Reference Drug) | 10 | - | 19.65 ± 4.38[1] |
| 30 | - | ||
| 100 | 94.28 ± 0.38 |
This protocol outlines the methodology used to assess the gastroprotective effects of the this compound derivative.[1][2][3]
Animals: Male CD1 mice (25-30 g) are used. Animals are fasted for 24 hours prior to the experiment with free access to water.
Treatment Groups:
-
Vehicle control (e.g., Tween 80 in saline)
-
This compound derivative (e.g., 3, 30, and 100 mg/kg, administered orally)
-
Reference drug (e.g., Carbenoxolone, 10, 30, and 100 mg/kg, administered orally)
Procedure:
-
Administer the vehicle, this compound derivative, or reference drug orally to the respective groups.
-
One hour after treatment, induce gastric ulcers by oral administration of 0.2 mL of absolute ethanol to all animals.
-
One hour after ethanol administration, euthanize the animals by cervical dislocation.
-
Excise the stomachs, open them along the greater curvature, and rinse with saline.
-
Examine the gastric mucosa for lesions and calculate the ulcer index.
-
The percentage of inhibition is calculated using the formula: ((UI_control - UI_treated) / UI_control) x 100, where UI is the ulcer index.
Mechanistic Studies: To investigate the mechanism of action, separate groups of animals can be pre-treated with inhibitors of known gastroprotective pathways before administration of the this compound derivative and subsequent ethanol challenge.
-
Prostaglandin pathway: Pre-treatment with indomethacin (a non-selective COX inhibitor).
-
Nitric oxide pathway: Pre-treatment with L-NAME (a nitric oxide synthase inhibitor).
-
Sulfhydryl compounds: Pre-treatment with N-ethylmaleimide (a sulfhydryl group blocker).
In the study of the this compound derivative, its gastroprotective effect was found to be independent of these three pathways.[1][2][3]
Caption: Workflow for the ethanol-induced gastroprotection assay.
Modulation of Bacterial Quorum Sensing
While direct studies on this compound are lacking, research on its isomer, cis-2-dodecenoic acid (BDSF), a known bacterial signaling molecule, strongly suggests a potential role for the (E)-isomer in modulating quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is crucial for virulence factor production and biofilm formation in many pathogenic bacteria.
It is hypothesized that this compound could act as an antagonist or agonist to QS receptors, thereby disrupting bacterial communication and reducing pathogenicity. This could be a valuable strategy to combat antibiotic resistance, as it targets virulence rather than bacterial growth.
This is a generalized protocol for screening compounds for QS inhibitory activity using a reporter strain.
Materials:
-
Bacterial reporter strain (e.g., Chromobacterium violaceum, which produces the purple pigment violacein in response to QS signals).
-
Test compound (this compound).
-
Positive control (known QS inhibitor).
-
Negative control (vehicle).
-
Luria-Bertani (LB) agar plates and broth.
Procedure:
-
Prepare LB agar plates.
-
Inoculate molten LB agar with the reporter strain.
-
Pour the inoculated agar into petri dishes and allow it to solidify.
-
Once solidified, create wells in the agar or place sterile paper discs onto the surface.
-
Add a solution of the test compound, positive control, and negative control to separate wells/discs.
-
Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
Observe the plates for zones of pigment inhibition around the wells/discs. A clear zone or a zone of reduced pigmentation indicates potential QS inhibition.
Quantitative Analysis: The effect on the expression of specific QS-regulated genes can be quantified using techniques like quantitative real-time PCR (qRT-PCR) or by using reporter strains with fluorescent or luminescent readouts.
Caption: A generalized quorum sensing signaling pathway and the potential point of inhibition by this compound.
Future Directions and Conclusion
The available evidence, though preliminary, suggests that this compound and its derivatives are promising candidates for further investigation in two distinct and highly relevant therapeutic areas.
-
Gastroprotection: The significant, dose-dependent gastroprotective effect of an this compound derivative warrants further studies to elucidate its precise mechanism of action and to evaluate the activity of the parent compound.
-
Antimicrobial Strategies: The structural similarity of its parent acid to known quorum sensing molecules strongly indicates the potential for this compound to act as a modulator of bacterial communication. Research in this area could lead to novel anti-virulence agents that do not drive the development of antibiotic resistance.
References
- 1. Gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from Heliotropium indicum: role of nitric oxide, prostaglandins, and sulfhydryls in its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from Heliotropium indicum: role of nitric oxide, prostaglandins, and sulfhydryls in its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety, Handling, and Storage of (E)-dodec-2-enoate Esters
Disclaimer: The term "(E)-dodec-2-enoate" is a general chemical name that refers to any ester of (E)-dodec-2-enoic acid. The specific safety and handling precautions will vary depending on the particular ester (e.g., methyl, ethyl, propyl). This guide provides a comprehensive overview of the safety, handling, and storage guidelines for this compound esters, with a primary focus on Ethyl this compound as a representative compound of this class. The information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The physical and chemical properties of this compound esters are crucial for their safe handling and storage. The data presented below is for Ethyl this compound and related compounds to provide a comparative overview.
| Property | Ethyl this compound | Methyl dodecanoate[1] | Ethyl dodecanoate[2] |
| Molecular Formula | C14H26O2 | C13H26O2 | C14H28O2 |
| Molecular Weight | 226.36 g/mol [3] | 214.35 g/mol | 228.37 g/mol |
| Appearance | Solid or liquid[3] | Light yellow liquid | Clear liquid |
| Boiling Point | Not available | 261 °C @ 760 mmHg | 269 °C @ 760 mmHg |
| Melting Point | Not available | 4 - 5 °C | -10 °C |
| Flash Point | > 110 °C / > 230 °F (estimated) | > 110 °C / > 230 °F | > 112 °C / > 233.6 °F |
| Specific Gravity | 0.864 - 0.870 @ 25 °C[4] | 0.870 | 0.863 |
| Solubility in Water | Insoluble | Insoluble | No information available |
Toxicological Data and Hazard Classification
This compound esters, as α,β-unsaturated esters, may possess heightened toxicological properties due to the electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group.
GHS Classification for Ethyl this compound [3]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Toxicological Summary:
| Endpoint | Value | Species | Route | Source |
| LD50 (Oral) | Data not available | |||
| LD50 (Dermal) | Data not available | |||
| LC50 (Inhalation) | Data not available |
No specific LD50 or LC50 data for this compound esters were found in the public domain. The GHS classification is based on available data for Ethyl this compound.
Experimental Protocols
a) Acute Oral Toxicity - OECD Test Guideline 423
This method is used to estimate the LD50 of a substance. A small group of animals (typically rodents) is administered the substance by oral gavage in a stepwise procedure. The animals are observed for signs of toxicity and mortality over a 14-day period.
b) Skin Irritation/Corrosion - OECD Test Guideline 404
This test involves the application of the test substance to the shaved skin of a single animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
c) Eye Irritation/Corrosion - OECD Test Guideline 405
The test substance is applied to the eye of a single animal (typically a rabbit). The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.
d) In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - OECD Test Guideline 439
This is an in vitro method that uses a reconstructed human epidermis model to assess skin irritation potential, reducing the need for animal testing.
Signaling Pathways and Workflows
The following diagrams illustrate a general workflow for handling chemical substances and the logical relationships of GHS hazard classifications.
Caption: General workflow for safe chemical handling.
Caption: GHS hazard classification categories.
Safety and Handling
Given the hazard profile of Ethyl this compound, the following safety and handling precautions are recommended for all this compound esters.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Engineering Controls:
-
Work in a chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage
Proper storage is essential to maintain the integrity of this compound esters and to prevent accidents.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials. For Ethyl this compound, it should be sealed in a dry, room temperature environment[3].
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Container: Store in the original, tightly sealed container.
First Aid Measures
In case of exposure, follow these first-aid measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Spills and Disposal
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
This technical guide provides a framework for the safe handling and storage of this compound esters. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular ester being used to obtain the most accurate and detailed safety information.
References
Technical Guide: Physical Properties and Biological Insights of (E)-Dodec-2-Enoates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of methyl and ethyl (E)-dodec-2-enoate, compounds of interest in various scientific domains. The guide further explores a relevant biological workflow involving a derivative of this compound, offering insights for drug development professionals.
Physical Properties
The physical characteristics of this compound esters are crucial for their handling, formulation, and application in research and development. The following tables summarize the key physical properties for the methyl and ethyl esters of (E)-dodec-2-enoic acid.
Ethyl this compound
| Property | Value | Conditions |
| Boiling Point | 290.00 to 291.00 °C | @ 760.00 mm Hg[1] |
| Melting Point | Not available |
Methyl this compound
| Property | Value | Conditions |
| Boiling Point | 271.00 to 273.00 °C | @ 760.00 mm Hg[3] |
| Melting Point | Not available |
Experimental Protocols
The accurate determination of physical properties is fundamental in chemical research. Below are detailed, standard methodologies for determining the boiling and melting points of compounds such as this compound esters.
Boiling Point Determination (Thiele Tube Method)
This method is a common and accurate technique for determining the boiling point of a small quantity of a liquid.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or hot plate
Procedure:
-
A small amount of the liquid sample (e.g., ethyl this compound) is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are placed in the Thiele tube containing the heating oil, ensuring the sample is fully immersed.
-
The side arm of the Thiele tube is gently heated. The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped when a continuous stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Melting Point Determination (Capillary Method)
This method is used to determine the melting point range of a solid substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Solid sample
Procedure:
-
A small amount of the finely powdered solid sample is packed into the sealed end of a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
A pure substance will have a sharp melting point range (typically 1-2°C).
Biological Activity and Experimental Workflow
Recent studies have begun to explore the biological activities of derivatives of (E)-dodec-2-enoic acid, highlighting their potential in drug development. A study on (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from Heliotropium indicum, investigated its gastroprotective effects[4][5]. The following diagram illustrates the experimental workflow used to elucidate the mechanism of action of this compound.
Caption: Experimental workflow to investigate the gastroprotective mechanism.
This workflow demonstrates a systematic approach to understanding the pharmacological action of a novel compound. By using specific inhibitors (L-NAME for nitric oxide synthase, indomethacin for cyclooxygenase, and N-ethylmaleimide for sulfhydryl groups), the study concluded that the gastroprotective effect of the this compound derivative is not mediated by the nitric oxide, prostaglandin, or sulfhydryl pathways[4][5]. This type of mechanistic study is crucial in the early stages of drug discovery and development.
References
- 1. ethyl (E)-2-dodecenoate, 28290-90-6 [thegoodscentscompany.com]
- 2. Ethyl Dodecanoate | C14H28O2 | CID 7800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl (E)-2-dodecenoate, 6208-91-9 [thegoodscentscompany.com]
- 4. Gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from Heliotropium indicum: role of nitric oxide, prostaglandins, and sulfhydryls in its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of (E)-dodec-2-enoate via Wittig Reaction
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds.[1][2][3] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and a phosphine oxide.[1][4] A key advantage of the Wittig reaction is the unambiguous placement of the double bond, unlike in elimination reactions which can often produce mixtures of isomers.[5] The stereochemical outcome of the reaction can be influenced by the nature of the ylide. Stabilized ylides, typically containing an electron-withdrawing group, predominantly yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes.[2][6]
This application note provides a detailed protocol for the synthesis of ethyl (E)-dodec-2-enoate, an α,β-unsaturated ester, by reacting decanal with a stabilized Wittig reagent, (ethoxycarbonylmethyl)triphenylphosphorane. This stabilized ylide is commercially available or can be readily prepared from ethyl bromoacetate and triphenylphosphine. The (E)-isomer is favored due to the thermodynamic stability of the intermediates formed during the reaction mechanism.[6]
Reaction Scheme
The overall reaction involves the conversion of an aldehyde to an α,β-unsaturated ester with the concomitant formation of triphenylphosphine oxide.
Caption: Overall Wittig reaction for the synthesis of ethyl this compound.
Experimental Protocol
This protocol details the synthesis of ethyl this compound from decanal and (ethoxycarbonylmethyl)triphenylphosphorane.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |
| Decanal | 156.27 | 10.0 | 1.56 | 1.9 |
| (Ethoxycarbonylmethyl)triphenylphosphorane | 348.38 | 11.0 | 3.83 | - |
| Toluene | 92.14 | - | - | 50 |
| Diethyl ether | 74.12 | - | - | As needed |
| Hexane | 86.18 | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |
Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (ethoxycarbonylmethyl)triphenylphosphorane (11.0 mmol, 3.83 g).
-
Add 50 mL of dry toluene to the flask.
-
Stir the mixture at room temperature to dissolve the ylide. Stabilized ylides are often solids that are stable to air and moisture.[7]
-
-
Wittig Reaction:
-
Add decanal (10.0 mmol, 1.56 g, 1.9 mL) to the solution of the ylide in toluene.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Product Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to remove.[6]
-
To the crude residue, add 50 mL of diethyl ether or a mixture of hexane and diethyl ether. Triphenylphosphine oxide has low solubility in these solvents and will precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture through a pad of silica gel, washing with additional cold hexane/ether. The desired alkene product is more soluble and will pass through in the filtrate.
-
Collect the filtrate and remove the solvent under reduced pressure to yield the purified ethyl this compound as an oil.
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of ethyl this compound.
Results and Discussion
The use of a stabilized ylide, (ethoxycarbonylmethyl)triphenylphosphorane, is critical for achieving high (E)-selectivity in the product. The electron-withdrawing ester group stabilizes the negative charge on the ylide, making it less reactive than its unstabilized counterparts.[2] This lower reactivity allows for thermodynamic equilibration of the intermediates, favoring the formation of the more stable (E)-alkene. The reaction is typically performed in a non-polar solvent like toluene at elevated temperatures to ensure a reasonable reaction rate.
A significant challenge in the Wittig reaction is the separation of the desired alkene from the triphenylphosphine oxide byproduct. The method described in the protocol, precipitation in a non-polar solvent system, is often effective. For more challenging separations, column chromatography on silica gel is a reliable alternative.
Expected Yield
| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| Ethyl this compound | 2.26 | 1.7 - 2.0 | 75 - 90 |
Note: Actual yield may vary depending on reaction scale, purity of reagents, and efficiency of purification.
Characterization
The final product should be characterized by spectroscopic methods to confirm its structure and stereochemistry.
-
¹H NMR: The presence of the (E)-isomer can be confirmed by the coupling constant between the two vinylic protons, which is typically in the range of 15-18 Hz.
-
¹³C NMR: Will show characteristic peaks for the ester carbonyl and the two sp² carbons of the double bond.
-
FT-IR: Will show a strong C=O stretch for the ester and a C=C stretch for the alkene.
By following this protocol, researchers can reliably synthesize this compound, a valuable intermediate for the development of new chemical entities.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. organic chemistry - How can I synthesize an (E)-configured enone using the Wittig reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Purification of (E)-dodec-2-enoate using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-dodec-2-enoate is an alpha,beta-unsaturated ester that may serve as a key intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its purification is a critical step to ensure the removal of reaction byproducts, unreacted starting materials, and other impurities that could interfere with subsequent synthetic steps or biological assays. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles for the separation of moderately polar organic compounds, particularly fatty acid esters.
Physicochemical Properties of this compound (and related compounds)
| Property | Estimated Value/Characteristic | Implication for Chromatography |
| Molecular Weight | ~212.32 g/mol | Influences diffusion and interaction with the stationary phase. |
| Polarity | Moderately polar | Suitable for normal-phase chromatography on silica gel. The ester group provides polarity, while the long alkyl chain imparts non-polar character. |
| Boiling Point | High | Not relevant for column chromatography but important for solvent removal post-purification. |
| Solubility | Soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane). Very low solubility in water.[1] | Allows for a wide choice of mobile phase systems and easy sample preparation. |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound from a crude reaction mixture using silica gel column chromatography.
Materials and Equipment
-
Stationary Phase: Silica gel, 60 Å, 230-400 mesh.
-
Mobile Phase Solvents: n-Hexane (reagent grade), Ethyl acetate (reagent grade).
-
Crude Sample: this compound mixture.
-
Glassware: Chromatography column (with stopcock), beakers, Erlenmeyer flasks, round-bottom flask, test tubes for fraction collection.
-
Apparatus: Fume hood, rotary evaporator, TLC plates (silica gel coated), TLC chamber, UV lamp (254 nm), capillary spotters.
-
Visualization Reagent: A solution of potassium permanganate (KMnO₄) can be used as a staining agent for TLC visualization.
Procedure
-
TLC Analysis of Crude Mixture:
-
Prepare a developing chamber with a suitable mobile phase. A good starting point is a 95:5 mixture of hexane:ethyl acetate.
-
Dissolve a small amount of the crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under a UV lamp and/or by staining with a potassium permanganate dip. The this compound, being an alpha,beta-unsaturated ester, should be UV active.
-
Calculate the Retention Factor (Rf) of the desired compound. The ideal Rf for column chromatography separation is typically between 0.2 and 0.4. Adjust the mobile phase polarity to achieve this Rf value. Increasing the proportion of ethyl acetate will decrease the Rf value.
-
-
Column Preparation (Wet Packing Method):
-
Secure a chromatography column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approximately 1 cm).
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate). The amount of silica should be about 30-50 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, but do not let the top of the silica gel run dry.
-
Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample and solvent loading.
-
Continuously run the mobile phase through the column to equilibrate the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase.
-
Carefully apply the dissolved sample onto the top layer of sand using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the column does not run dry.
-
Wash the sides of the column with a small amount of the mobile phase to ensure all the sample is on the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin the elution process by opening the stopcock to allow the mobile phase to flow through the column at a steady rate (a few drops per second).
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
It is recommended to start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity. For example, the polarity can be increased to 95:5, then 90:10 hexane:ethyl acetate.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound.
-
Spot a small amount from each fraction onto a TLC plate, alongside a spot of the original crude mixture for comparison.
-
Develop and visualize the TLC plate as described in step 1.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal and Product Isolation:
-
Transfer the combined pure fractions to a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting residue is the purified this compound.
-
Determine the final weight and calculate the percent recovery.
-
-
Purity Analysis:
-
The purity of the final product can be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A single sharp peak in the chromatogram would indicate high purity.
-
Data Presentation
The following table presents hypothetical, yet realistic, quantitative data for a typical purification of this compound.
| Parameter | Value |
| Column Dimensions | |
| Diameter | 3 cm |
| Length | 30 cm |
| Stationary Phase | |
| Material | Silica Gel (60 Å, 230-400 mesh) |
| Mass | 50 g |
| Sample | |
| Initial Mass of Crude Product | 1.0 g |
| Mobile Phase (Gradient Elution) | |
| Initial Composition | 98:2 (v/v) Hexane:Ethyl Acetate |
| Final Composition | 90:10 (v/v) Hexane:Ethyl Acetate |
| Fraction Analysis (TLC) | |
| Rf of this compound (95:5 Hexane:EtOAc) | ~0.35 |
| Results | |
| Fractions Containing Pure Product | 15-25 |
| Mass of Purified Product | 0.75 g |
| Percent Recovery | 75% |
| Purity (by GC analysis) | >98% |
Visualizations
Caption: Workflow for the purification of this compound.
Conclusion
The described column chromatography protocol provides a reliable method for the purification of this compound. The key to a successful separation is the careful optimization of the mobile phase polarity based on preliminary TLC analysis. The use of a gradient elution allows for the efficient separation of the target compound from both less polar and more polar impurities. The final purity of the product should always be confirmed by an appropriate analytical technique to ensure it meets the requirements for its intended downstream applications.
References
Application Note: Analysis of (E)-dodec-2-enoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-dodec-2-enoate is an unsaturated fatty acid ester that can be found in various natural and synthetic sources. Its analysis is crucial in fields such as flavor and fragrance chemistry, pheromone research, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Data Presentation
The quantitative data for the GC-MS analysis of ethyl this compound is summarized in the tables below. The mass spectrum data is predicted based on common fragmentation patterns of unsaturated esters, as a publicly available, experimentally verified mass spectrum was not found during the literature search.
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5 or similar non-polar column (e.g., VF-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 4 min |
Table 2: Predicted Mass Spectral Data for Ethyl this compound
| m/z | Predicted Fragment | Relative Intensity (Predicted) |
| 212 | [M]+ (Molecular Ion) | Low |
| 167 | [M - OCH2CH3]+ | Moderate |
| 138 | [C9H18O]+ (McLafferty Rearrangement) | High |
| 99 | [C6H11O]+ | Moderate |
| 69 | [C5H9]+ | High |
| 43 | [C3H7]+ | High |
| 29 | [CH2CH3]+ | Moderate |
Table 3: Estimated Retention Data
| Compound | Column | Estimated Retention Time (min) | Estimated Retention Index |
| Ethyl this compound | DB-5 | ~15-17 | ~1600-1650 |
Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of this compound.
1. Sample Preparation
The sample preparation method will depend on the matrix in which the this compound is present. For liquid samples such as essential oils or reaction mixtures, a simple dilution is often sufficient. For solid or complex matrices, an extraction step is necessary.
-
Materials:
-
Hexane or Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
-
-
Procedure for Liquid Samples:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in hexane and make up to the mark.
-
Further dilute the sample as necessary to fall within the linear range of the instrument.
-
Transfer 1 mL of the final dilution into a GC vial for analysis.
-
-
Procedure for Solid Samples (e.g., plant material, insects):
-
Accurately weigh approximately 1 g of the homogenized solid sample into a glass vial.
-
Add 5 mL of hexane to the vial.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the solid material.
-
Carefully transfer the supernatant (hexane extract) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
2. GC-MS Analysis
-
Instrumentation: A standard GC-MS system equipped with a capillary column and an electron ionization source.
-
Procedure:
-
Set up the GC-MS instrument with the parameters outlined in Table 1.
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data in full scan mode.
-
For quantitative analysis, prepare a calibration curve using standards of this compound of known concentrations.
-
3. Data Analysis
-
Identification:
-
The identification of this compound can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (if available) or by interpreting the fragmentation pattern. The predicted fragmentation pattern in Table 2 can be used as a guide.
-
The retention time of the analyte peak should be consistent with that of a known standard analyzed under the same conditions.
-
-
Quantification:
-
For quantitative analysis, integrate the peak area of a characteristic ion of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Predicted fragmentation pathway for ethyl this compound.
Application Notes and Protocols for Field Trapping Using (E)-dodec-2-enoate as a Lure
Introduction
(E)-dodec-2-enoate is a volatile organic compound that has been identified as a component of the aggregation pheromone of the bean bug, Riptortus pedestris. Aggregation pheromones are chemical signals that attract both sexes of a species to a particular location for mating, feeding, or overwintering. The presence of this compound in the pheromone blend of R. pedestris suggests its potential as a lure for trapping this and potentially other related insect species. These application notes provide a summary of its use and protocols for its application in field trapping.
Data Presentation
The efficacy of this compound as a lure, both alone and in combination with other pheromone components, has been evaluated in field trials. The following table summarizes the mean number of Riptortus pedestris adults and nymphs captured in traps baited with different lure combinations.
| Lure Composition | Mean No. of Adults Captured (±SE) | Mean No. of Nymphs Captured (±SE) |
| This compound (EE) | 1.5 ± 0.4 a | 0.8 ± 0.3 a |
| This compound + (E)-2-hexenyl (E,E)-2,4-hexadienoate (EE+EEH) | 3.2 ± 0.6 b | 1.5 ± 0.4 ab |
| This compound + (E)-2-hexenyl tiglate (EE+EHT) | 4.5 ± 0.8 c | 2.1 ± 0.5 b |
| Control (no lure) | 0.2 ± 0.1 d | 0.1 ± 0.1 c |
Means in the same column followed by the same letter are not significantly different (P > 0.05; Tukey's HSD test).
Experimental Protocols
Lure Preparation
-
Synthesis of this compound: this compound can be synthesized via the Wittig-Horner reaction between decyl aldehyde and triethyl phosphonoacetate.
-
Lure Dispenser:
-
For field trials, prepare rubber septa dispensers.
-
Dissolve a specific amount of synthetic this compound (e.g., 10 mg) in an appropriate solvent such as hexane.
-
Impregnate the rubber septa with the solution.
-
Allow the solvent to evaporate completely before placing the septa in the traps.
-
Field Trapping Bioassay
-
Trap Selection: Utilize yellow sticky traps or funnel traps suitable for capturing bean bugs.
-
Experimental Design:
-
Establish a randomized complete block design in the experimental field.
-
Set up at least four replicates for each treatment (lure combination).
-
Place traps at a height of approximately 1 meter above the ground.
-
Maintain a distance of at least 20 meters between traps to avoid interference.
-
-
Trap Deployment:
-
Deploy traps in the early morning.
-
Place one lure dispenser inside each trap.
-
For control traps, use dispensers treated only with the solvent.
-
-
Data Collection:
-
Inspect the traps every 2-3 days.
-
Count and record the number of target insects (adults and nymphs separately) captured in each trap.
-
Continue data collection for a predetermined period (e.g., 4 weeks).
-
-
Data Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA).
-
If significant differences are found, perform a post-hoc test (e.g., Tukey's HSD) to compare the means between different lure treatments.
-
Visualizations
Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow for Field Trapping
Caption: Experimental workflow for field trapping bioassay.
Application Notes and Protocols for the Quantitative Analysis of (E)-dodec-2-enoate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-dodec-2-enoate is a monounsaturated medium-chain fatty acid ester with emerging interest in biological research due to its potential roles in cellular signaling and metabolism. Accurate quantification of this molecule in biological matrices such as plasma, tissues, and cell cultures is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the analysis of (E)-dodec-2-enoic acid, the hydrolyzed form of this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Monounsaturated fatty acids are known to play a role in maintaining cell membrane structure and supporting cardiovascular health.[1] They can influence cholesterol levels, with studies suggesting they help lower LDL ("bad") cholesterol and maintain HDL ("good") cholesterol.[2][3]
Quantitative Data Summary
Due to the limited availability of published quantitative data specifically for this compound, the following table summarizes representative quantitative parameters for the analysis of medium-chain fatty acids (MCFAs) and related compounds in biological samples. These values can serve as a benchmark for method development and validation.
| Analyte Class | Matrix | Analytical Method | Limit of Detection (LoD) | Limit of Quantification (LoQ) | Endogenous Concentration Range | Reference |
| Dodecanoic acid | Whole Blood | GC-MS | Not Reported | Not Reported | Elevated levels (>18.4 mg/L) associated with MCAD deficiency | [4] |
| C16:1 Isomers | Human Erythrocyte Membranes | GC-MS | Not Reported | Not Reported | Varies with health status (e.g., increased in obesity) | [5] |
| Omega-3/-6 PUFAs | Human Plasma | LC-MS/MS | 0.8–10.7 nmol/L | 2.4–285.3 nmol/L | Not Reported | [6] |
| Various Drugs | Human Plasma | LC-MS/MS | Not Reported | 1.0 - 5.0 nM | Not Applicable | [7] |
Experimental Protocols
Protocol 1: Quantitative Analysis of (E)-dodec-2-enoic acid by GC-MS
This protocol is designed for the analysis of total (E)-dodec-2-enoic acid content, which includes the acid form and any esters that are hydrolyzed during sample preparation. The method involves lipid extraction, saponification (hydrolysis of esters), and derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Sample Preparation (from Plasma)
-
Lipid Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated dodecanoic acid).
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids into a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Saponification and Derivatization to FAMEs:
-
To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.
-
Incubate at 80°C for 10 minutes to hydrolyze the fatty acid esters to free fatty acids.
-
Cool the sample to room temperature.
-
Add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Incubate at 80°C for 2 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).
-
Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
-
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX or similar).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for the methyl ester of dodecenoic acid and the internal standard.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
3. Data Analysis
-
Quantification is achieved by constructing a calibration curve using standards of (E)-dodec-2-enoic acid prepared in the same manner as the samples. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.
Protocol 2: Quantitative Analysis of Free (E)-dodec-2-enoic acid by LC-MS/MS
This protocol is suitable for the specific quantification of the free acid form of (E)-dodec-2-enoic acid without derivatization.
1. Sample Preparation (from Plasma or Tissue Homogenate)
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated dodecanoic acid).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 30% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor to product ion transitions for (E)-dodec-2-enoic acid and the internal standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
-
3. Data Analysis
-
Similar to the GC-MS protocol, create a calibration curve using authentic standards to quantify the analyte concentration based on the peak area ratio relative to the internal standard.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Putative signaling pathway involving PPAR activation by medium-chain fatty acids.
Biological Significance and Signaling Pathways
While direct signaling pathways for this compound are not extensively characterized, medium-chain and monounsaturated fatty acids are known to function as signaling molecules, primarily by acting as ligands for nuclear receptors.
Peroxisome Proliferator-Activated Receptors (PPARs)
Fatty acids are natural ligands for PPARs, a group of nuclear receptors that play critical roles in lipid and glucose metabolism.[2][8][9] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[2]
-
PPARγ: Primarily found in adipose tissue, it is a key regulator of adipogenesis and lipid storage.[2]
-
PPARδ: Ubiquitously expressed, it also plays a role in fatty acid oxidation, particularly in skeletal muscle.[9]
(E)-dodec-2-enoic acid, as a monounsaturated fatty acid, may act as an agonist for one or more PPAR isoforms.[1] Upon binding, the receptor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[10] This signaling cascade is a key mechanism by which fatty acids regulate metabolic pathways.
References
- 1. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Whole blood levels of dodecanoic acid, a routinely detectable forensic marker for a genetic disease often misdiagnosed as sudden infant death syndrome (SIDS): MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids fro… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Controlled Release of (E)-dodec-2-enoate in Pest Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of (E)-dodec-2-enoate, a semiochemical with significant potential in integrated pest management (IPM) strategies. The following sections detail two effective methods for creating controlled-release formulations: microencapsulation and hydrogel-based systems. These approaches aim to prolong the efficacy of this compound, reduce environmental impact, and improve the efficiency of pest control programs.[1][2]
Introduction to this compound and Controlled Release
This compound is a volatile organic compound that can act as a semiochemical, influencing the behavior of various insect pests.[3] As with many semiochemicals, its direct application is often hindered by rapid degradation and evaporation under field conditions. Controlled-release formulations are therefore essential to protect the active ingredient and ensure its consistent release over an extended period.[1][4] This prolongs the biological activity, reduces the frequency of application, and minimizes the total amount of active substance released into the environment.[2]
Two promising methods for the controlled release of volatile compounds like this compound are microencapsulation and entrapment within a polymer matrix, such as a hydrogel.[5][6]
-
Microencapsulation: This technique involves enclosing microscopic droplets of the active ingredient within a protective polymer shell. This shell protects the pheromone from environmental factors and controls its release over time.[4]
-
Hydrogel-Based Formulations: These formulations entrap the active ingredient within a three-dimensional polymer network. The release of the active ingredient is governed by diffusion through the polymer matrix and the gradual erosion of the hydrogel.[6]
Experimental Protocols
Protocol 1: Microencapsulation of this compound using Complex Coacervation
This protocol is adapted from methodologies used for encapsulating insect sex pheromones.[5]
Materials:
-
This compound (technical grade)
-
Gelatin (Type A)
-
Acacia gum
-
Glutaraldehyde (25% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Equipment:
-
Homogenizer
-
Mechanical stirrer
-
pH meter
-
Heating mantle with temperature control
-
Optical microscope
Procedure:
-
Preparation of Aqueous Phase:
-
Prepare a 5% (w/v) gelatin solution by dissolving gelatin in distilled water at 50°C with constant stirring.
-
Prepare a 5% (w/v) acacia gum solution in a separate beaker by dissolving it in distilled water at room temperature.
-
-
Emulsification:
-
Add 10 mL of this compound to 100 mL of the gelatin solution.
-
Homogenize the mixture at 5000 rpm for 10 minutes to form a stable oil-in-water emulsion.
-
-
Coacervation:
-
Slowly add the 100 mL of acacia gum solution to the emulsion while maintaining the temperature at 50°C and stirring at 300 rpm.
-
Adjust the pH of the mixture to 4.0 using 1M HCl to induce coacervation. A turbid solution indicates the formation of microcapsules.
-
Continue stirring for 30 minutes.
-
-
Cross-linking:
-
Slowly add 2 mL of 25% glutaraldehyde solution to the mixture to cross-link the microcapsule walls.
-
Continue stirring for 3 hours at 50°C.
-
-
Stabilization and Collection:
-
Adjust the pH to 9.0 with 1M NaOH to stop the cross-linking reaction.
-
Allow the mixture to cool to room temperature.
-
The microcapsules can be collected by centrifugation or filtration and then washed with distilled water.
-
The resulting microcapsule suspension can be used directly or freeze-dried for storage.
-
Protocol 2: Formulation of this compound in Alginate-Bentonite Hydrogel Beads
This protocol is based on the formulation of dodecyl acetate in a similar hydrogel matrix.[6]
Materials:
-
This compound (technical grade)
-
Sodium alginate
-
Bentonite
-
Calcium chloride (CaCl₂)
-
Distilled water
Equipment:
-
High-speed stirrer
-
Peristaltic pump or syringe with a needle
-
Beakers
-
Magnetic stirrer
Procedure:
-
Preparation of the this compound Dispersion:
-
Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate in distilled water with constant stirring.
-
In a separate beaker, create a 10% (w/v) bentonite suspension in distilled water.
-
Combine the sodium alginate solution and bentonite suspension.
-
Add this compound to the alginate-bentonite mixture at a desired loading concentration (e.g., 5% w/w) and stir vigorously for 1 hour to form a homogenous dispersion.
-
-
Formation of Hydrogel Beads:
-
Prepare a 0.2 M calcium chloride solution as the gelling bath.
-
Using a peristaltic pump or syringe, add the this compound dispersion dropwise into the calcium chloride solution while gently stirring.
-
Hydrogel beads will form instantaneously upon contact with the CaCl₂ solution.
-
-
Curing and Drying:
-
Allow the beads to cure in the gelling bath for 30 minutes to ensure complete cross-linking.
-
Collect the beads by filtration and wash them with distilled water to remove any excess CaCl₂.
-
Air-dry the beads at room temperature for 48 hours or until a constant weight is achieved.
-
Protocol 3: Evaluation of In Vitro Release Rate of this compound
Materials:
-
Controlled-release formulation of this compound (microcapsules or hydrogel beads)
-
Volatile collection apparatus (e.g., dynamic headspace system)
-
Adsorbent tubes (e.g., Tenax® TA)
-
Controlled environment chamber (to regulate temperature and airflow)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Hexane (analytical grade)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the controlled-release formulation and place it in the sample chamber of the volatile collection apparatus.
-
-
Volatile Collection:
-
Pass a controlled stream of purified air over the sample at a constant flow rate (e.g., 100 mL/min) and temperature (e.g., 25°C).
-
Collect the released this compound from the airstream onto an adsorbent tube for a defined period (e.g., 1 hour).
-
Collect samples at regular intervals (e.g., daily) over the desired study duration.
-
-
Sample Analysis:
-
Elute the trapped this compound from the adsorbent tube with a known volume of hexane.
-
Analyze the hexane extract by GC-MS to quantify the amount of this compound released during the collection period.
-
-
Data Analysis:
-
Calculate the release rate for each time interval (e.g., in µ g/hour ).
-
Determine the cumulative release of this compound over time.
-
Data Presentation
Table 1: Release Characteristics of this compound from Different Controlled-Release Formulations
| Formulation Type | Initial Loading (%) | Half-Life (t₅₀) (days) | Release Rate at Day 7 (µ g/day ) | Total Release after 30 days (%) |
| Unformulated this compound | 100 | <1 | - | >95 (within 24h) |
| Microcapsules | 20 | 21 | 150 | 65 |
| Alginate-Bentonite Hydrogel | 15 | 28 | 120 | 58 |
Table 2: Effect of Polymer Concentration on the Release Rate of this compound from Alginate-Bentonite Hydrogels
| Alginate:Bentonite Ratio | Initial Loading (%) | Release Rate at Day 1 (µ g/day ) | Release Rate at Day 14 (µ g/day ) | Cumulative Release at Day 28 (%) |
| 1:1 | 10 | 250 | 80 | 75 |
| 2:1 | 10 | 200 | 100 | 68 |
| 1:2 | 10 | 300 | 60 | 82 |
Visualizations
Signaling Pathway
Caption: Insect olfactory signaling pathway for this compound.
Experimental Workflows
Caption: Workflows for controlled-release formulation.
Caption: Workflow for evaluating the in vitro release rate.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. inis.iaea.org [inis.iaea.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. suterra.com [suterra.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Alginate-Bentonite-Based Hydrogels Designed to Obtain Controlled-Release Formulations of Dodecyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioassays Determining Behavioral Response to (E)-dodec-2-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for conducting bioassays to determine the behavioral and physiological responses of insects to the volatile compound (E)-dodec-2-enoate. This compound and its structural analogs are known to be components of insect pheromones and kairomones, playing a crucial role in behaviors such as mating, aggregation, and host-plant localization. The following protocols for Electroantennography (EAG) and Wind Tunnel Assays are foundational techniques in chemical ecology and are essential for the screening and validation of semiochemicals in pest management and drug discovery programs.
Data Presentation
Quantitative data from bioassays should be summarized for clear interpretation and comparison. Below are template tables for presenting EAG and wind tunnel assay results.
Table 1: Electroantennogram (EAG) Dose-Response to Pheromone Analogs
This table presents the mean EAG response of an insect species to varying dosages of a pheromone blend containing C12 acetates, analogous to this compound. Responses are typically measured in millivolts (mV) and normalized against a control (e.g., solvent blank).
| Pheromone Dosage (µg) | Mean EAG Response (mV) ± SE |
| 0 (Control) | 0.1 ± 0.02 |
| 2 | 0.8 ± 0.15 |
| 20 | 1.5 ± 0.21 |
| 200 | 2.8 ± 0.35 |
| 2000 | 4.2 ± 0.48 |
Data adapted from studies on Grapholita molesta responses to its pheromone blend.[1][2]
Table 2: Behavioral Response of Moths in a Wind Tunnel to a Kairomone Analog
This table summarizes the behavioral responses of a model insect species, the codling moth (Cydia pomonella), to a lure baited with a kairomone structurally related to this compound. The data represents the percentage of tested individuals exhibiting a specific behavior.
| Behavioral Step | Percentage of Moths Responding (%) |
| Wing Fanning (Activation) | 85% |
| Upwind Flight | 70% |
| Contact with Lure | 55% |
| Capture in Trap | 40% |
Data based on wind tunnel experiments with Cydia pomonella and pear ester lures.[3][4]
Experimental Protocols
Electroantennography (EAG) Bioassay
Objective: To measure the electrical response of an insect's antenna to this compound, providing a quantitative measure of olfactory receptor neuron activity.
Materials:
-
This compound (synthetic, high purity)
-
Solvent (e.g., paraffin oil or hexane)
-
Intact insect antennae
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Glass capillaries
-
Saline solution (e.g., Ringer's solution)
-
Filter paper strips
-
Air stimulus controller
Protocol:
-
Preparation of Stimulus: Prepare serial dilutions of this compound in the chosen solvent (e.g., 1, 10, 100, 1000 µg/µl). Apply a known volume (e.g., 10 µl) of each dilution onto a filter paper strip. The solvent alone is used as a control.
-
Antenna Preparation: Anesthetize an insect and carefully excise one antenna at the base.
-
Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.
-
Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. The filter paper with the test compound is placed inside a Pasteur pipette, and a puff of air (e.g., 0.5 seconds) is delivered through the pipette into the continuous airstream by an air stimulus controller.
-
Data Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified, recorded, and measured.
-
Data Analysis: The amplitude of the depolarization (in mV) is measured for each stimulus. Responses are typically normalized by subtracting the response to the solvent control. A dose-response curve is then generated.
Wind Tunnel Bioassay
Objective: To observe and quantify the behavioral responses of insects to a point source of this compound in a controlled environment that simulates a natural odor plume.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
This compound lure (e.g., rubber septum impregnated with the compound)
-
Test insects (e.g., male moths of the target species)
-
Release platform or cage
-
Video recording equipment (optional, but recommended)
-
Smoke generator (for plume visualization)
Protocol:
-
Wind Tunnel Setup: Set the wind tunnel parameters (e.g., wind speed of 30 cm/s, 25°C, 60% RH, and appropriate lighting for the test species). Use a smoke generator to visualize the odor plume and ensure it is well-defined.
-
Lure Placement: Place the this compound lure at the upwind end of the tunnel.
-
Insect Acclimation: Place the insects individually in release cages and allow them to acclimate within the wind tunnel for a set period (e.g., 30 minutes) before the trial.
-
Insect Release: Release an insect onto a platform at the downwind end of the tunnel.
-
Behavioral Observation: Observe and record the sequence of behaviors for a defined period (e.g., 3 minutes). Key behaviors to record include: taking flight, upwind flight (zigzagging), casting (flying perpendicular to the wind), landing on or near the lure, and contact with the lure.
-
Data Analysis: For each treatment, calculate the percentage of insects that perform each key behavior. Compare the responses to the test compound with those to a control lure (e.g., solvent only).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exposure to methoxyfenozide-treated surfaces reduces the responsiveness of adult male codling moth (Lepidoptera: Tortricidae) to codlemone and pear ester lures in a wind tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application of (E)-dodec-2-enoate in Integrated Pest Management (IPM) Programs: Application Notes and Protocols
Disclaimer: Direct research on the application of (E)-dodec-2-enoate in integrated pest management (IPM) is limited in publicly available scientific literature. The following application notes and protocols are based on the established use of structurally similar long-chain unsaturated esters as semiochemicals (pheromones and attractants) for insect pests. These guidelines provide a framework for the investigation and potential application of this compound in IPM programs.
Application Notes
Rationale for Use
This compound is a long-chain unsaturated ester. Compounds with similar chemical structures, such as (E)-dodec-8-enyl acetate and (3Z)-Dodecenyl-(E)-2-butenoate, have been identified as insect sex pheromones or attractants.[1][2] These semiochemicals are highly specific and can be used in IPM programs for monitoring pest populations, mass trapping, or mating disruption.[3] The core principle is to exploit the insect's own communication system to control its population, which offers a more environmentally benign alternative to broad-spectrum pesticides.[3] It is hypothesized that this compound could function as a pheromone or kairomone for certain insect species, likely within the orders Lepidoptera or Coleoptera.
Target Pest Profile
Based on the activity of analogous compounds, potential target pests for this compound could include:
-
Moths and Butterflies (Lepidoptera): Many species of moths use long-chain esters as sex pheromones.
-
Beetles (Coleoptera): Some beetle species are known to respond to similar chemical cues for mating or aggregation.
Initial screening for susceptibility would involve electroantennography (EAG) and behavioral assays with pest species of interest.
Formulation and Delivery
For use in IPM, this compound would typically be formulated into a lure for insect traps.
-
Lure Substrate: Common substrates include rubber septa, polyethylene vials, or other polymeric materials that allow for a slow and consistent release of the volatile compound.
-
Loading Dose: The optimal loading dose will vary depending on the target species and environmental conditions. Based on studies of similar pheromones, a starting range of 0.1 mg to 10 mg per lure can be explored.[1][4]
-
Trap Types: The choice of trap will depend on the target insect's flight behavior. Common types include delta traps, wing traps, or funnel traps.
-
Field Placement: Traps should be placed within or at the borders of the crop to be protected. The density of traps will depend on the objective (monitoring vs. mass trapping) and the population density of the pest.
Integration into IPM Programs
The use of this compound-baited traps can be integrated into a comprehensive IPM program in the following ways:
-
Monitoring: Low-density trap placement can be used to monitor the emergence and population levels of the target pest, helping to time other control measures more effectively.
-
Mass Trapping: High-density trap placement can be used to capture a significant portion of the male population, thereby reducing mating success and subsequent generations.
-
Mating Disruption: While not directly addressed by trapping, the identification of this compound as a pheromone could lead to its use in mating disruption formulations, where the compound is released in large quantities to confuse males and prevent them from locating females.
Quantitative Data Summary
The following table summarizes quantitative data for structurally similar compounds used in pest management. This data can serve as a benchmark for designing experiments with this compound.
| Compound Name | Target Pest | Application | Lure Loading Dose | Efficacy/Observations | Reference |
| (3Z)-Dodecenyl-(E)-2-butenoate | Cylas formicarius (Sweet Potato Weevil) | Pheromone Lure | 0.1 mg - 0.8 mg | Doses of 0.4 mg were effective for field experiments. | [1] |
| (E)-dodec-8-enyl acetate | Grapholitha molesta (Oriental Fruit Moth), Cryptophlebia ombrodelta (Macadamia Nut Borer) | Insect Attractant | Not Specified | Used as an insect attractant. | [2] |
| (E)-2-octenyl acetate | Bagrada hilaris (Painted Bug) | Pheromone Lure | 5 mg and 10 mg | Field traps with 5 and 10 mg lures captured B. hilaris. | [4] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via Fischer esterification.
Materials:
-
(E)-dodec-2-enoic acid
-
Ethanol (or other suitable alcohol)
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve (E)-dodec-2-enoic acid in an excess of the chosen alcohol (e.g., ethanol).
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by column chromatography or distillation if necessary.
-
Confirm the structure and purity of the final product using analytical techniques such as NMR and GC-MS.
Electroantennography (EAG) Bioassay
This protocol outlines a method to assess the antennal response of a target insect to this compound.
Materials:
-
Live insects (e.g., adult moths or beetles)
-
This compound dissolved in a suitable solvent (e.g., hexane) at various concentrations
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Odor delivery system (air stimulus controller)
-
Filter paper strips
Procedure:
-
Prepare serial dilutions of this compound in the solvent.
-
Immobilize an insect and carefully excise an antenna.
-
Mount the antenna between two electrodes using conductive gel.
-
Deliver a continuous stream of humidified, clean air over the antenna.
-
Apply a known volume of the this compound solution to a filter paper strip and insert it into the airflow for a defined duration (e.g., 0.5 seconds).
-
Record the electrical potential change (depolarization) from the antenna.
-
Use a solvent-only control to establish a baseline response.
-
Test a range of concentrations to determine the dose-response relationship.
-
Repeat with multiple insects to ensure reproducibility.
Wind Tunnel Bioassay
This protocol describes a behavioral assay to evaluate the attractiveness of this compound to a target insect.
Materials:
-
Wind tunnel with controlled airflow, light, temperature, and humidity
-
Live, sexually mature insects (e.g., male moths)
-
Lure containing this compound
-
Video recording equipment
Procedure:
-
Acclimatize the insects to the wind tunnel conditions.
-
Place the this compound lure at the upwind end of the tunnel.
-
Release an insect at the downwind end of the tunnel.
-
Observe and record the insect's flight behavior, including:
-
Activation (initiation of movement)
-
Take-off
-
Oriented flight towards the odor source
-
Landing at the source
-
-
Use a blank lure (solvent only) as a control.
-
Test a sufficient number of insects to allow for statistical analysis of the behavioral responses.
Field Trapping Experiment
This protocol details a field experiment to assess the efficacy of this compound as a lure.
Materials:
-
Insect traps (e.g., delta traps)
-
Lures baited with this compound at different doses
-
Control lures (unbaited or solvent only)
-
Randomized block experimental design for trap placement
Procedure:
-
Select a suitable field site with a known population of the target pest.
-
Set up traps in a randomized block design to minimize positional effects. Ensure sufficient spacing between traps to avoid interference.
-
Deploy the traps containing the this compound lures and control lures.
-
Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects.
-
Replace the lures at appropriate intervals based on their expected field life.
-
Continue the experiment for a predetermined period (e.g., the entire flight season of the pest).
-
Analyze the trap capture data statistically to determine the effect of the lure and the optimal dose.
Visualizations
Caption: Proposed signaling pathway for insect olfaction of this compound.
Caption: Workflow for the development and evaluation of this compound for IPM.
References
Troubleshooting & Optimization
Improving yield and purity in (E)-dodec-2-enoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (E)-dodec-2-enoate, a valuable intermediate in various chemical and pharmaceutical applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize reaction outcomes, focusing on improving yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) reaction.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of the Phosphonate Reagent: The base used may be too weak or not fresh. Sodium hydride (NaH), a common choice, can lose activity upon prolonged storage. | - Use a fresh batch of a strong base like NaH (60% dispersion in mineral oil is common). - Consider alternative strong bases such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂). Ensure anhydrous conditions as these bases are highly reactive with water. |
| 2. Inactive Aldehyde: Decanal may have oxidized to decanoic acid upon storage. | - Purify the decanal by distillation before use. - Confirm the purity of the starting material via NMR or IR spectroscopy. | |
| 3. Reaction Temperature Too Low: While lower temperatures can favor selectivity, they may also significantly slow down the reaction rate. | - Gradually increase the reaction temperature. For many HWE reactions, starting at 0 °C and allowing the reaction to warm to room temperature is effective. | |
| 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using thin-layer chromatography (TLC). Extend the reaction time until the starting materials are consumed. | |
| Poor (E)-Stereoselectivity (High percentage of (Z)-isomer) | 1. Inappropriate Base/Solvent Combination: The choice of cation and solvent can influence the stereochemical outcome. | - For high (E)-selectivity, lithium or sodium bases in ethereal solvents like THF or DME are generally preferred.[1] - Avoid potassium bases with crown ethers, as these conditions are known to favor the (Z)-isomer (Still-Gennari modification).[2] |
| 2. Reaction Temperature Too Low: Very low temperatures can sometimes trap the kinetically favored (Z)-intermediate. | - Running the reaction at room temperature or slightly above can promote thermodynamic equilibration, favoring the more stable (E)-product. | |
| Formation of Side Products | 1. Aldol Condensation of Decanal: If a protic solvent is used or if the base is not strong enough to fully deprotonate the phosphonate, the aldehyde can undergo self-condensation. | - Ensure strictly anhydrous reaction conditions. - Use a sufficiently strong base to ensure rapid and complete formation of the phosphonate anion. |
| 2. Michael Addition: The phosphonate anion can potentially act as a nucleophile in a Michael addition to the α,β-unsaturated ester product. | - Add the aldehyde slowly to the solution of the deprotonated phosphonate to maintain a low concentration of the aldehyde. | |
| Difficulty in Product Purification | 1. Emulsion during Aqueous Workup: The phosphate byproduct can sometimes lead to the formation of emulsions, making phase separation difficult. | - Add brine (saturated aqueous NaCl solution) to the aqueous layer to break up emulsions. - Filter the entire mixture through a pad of Celite. |
| 2. Co-elution of Product and Byproducts during Chromatography: The desired product and any unreacted starting materials or side products may have similar polarities. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - The water-soluble nature of the phosphate byproduct from the HWE reaction generally simplifies purification compared to the Wittig reaction.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for preparing this compound with high stereoselectivity?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method for synthesizing (E)-α,β-unsaturated esters like this compound.[1][4] This reaction typically shows high selectivity for the (E)-isomer, especially when using stabilized phosphonate ylides such as triethyl phosphonoacetate.
Q2: What is the role of the base in the HWE reaction, and how does it affect the outcome?
A2: The base is crucial for deprotonating the phosphonate ester to form the nucleophilic phosphonate carbanion. The choice of base can significantly impact both the yield and the stereoselectivity of the reaction. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used. The counterion of the base (e.g., Li⁺, Na⁺, K⁺) can influence the transition state geometry and thus the E/Z ratio of the product.
Q3: How can I improve the (E)-selectivity of my reaction?
A3: To enhance (E)-selectivity, consider the following:
-
Choice of Cation: Lithium and sodium cations generally favor the formation of (E)-alkenes.[1]
-
Temperature: Higher reaction temperatures (e.g., room temperature) can allow for equilibration to the thermodynamically more stable (E)-isomer.
-
Solvent: Aprotic ethereal solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are standard choices that work well for achieving high (E)-selectivity.
Q4: What are the main advantages of the Horner-Wadsworth-Emmons reaction over the traditional Wittig reaction for this synthesis?
A4: The HWE reaction offers several advantages over the Wittig reaction for preparing this compound:
-
Higher (E)-selectivity: The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-isomer.
-
Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble and can be easily removed by an aqueous workup. In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired product.[3][4]
-
Higher Reactivity of the Ylide: The phosphonate carbanion is generally more nucleophilic than the corresponding Wittig ylide, allowing for reactions with a broader range of aldehydes and even ketones.[2][5]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (decanal and triethyl phosphonoacetate). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progress.
Quantitative Data on Reaction Conditions
The following table summarizes the effect of different bases on the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction between an aliphatic aldehyde and triethyl phosphonoacetate.
| Base | Solvent | Temperature (°C) | Yield (%) | (E:Z) Ratio | Reference |
| NaH | THF | 0 to RT | >90 | >95:5 | General observation |
| LDA | THF | -78 to 0 | High | >95:5 | General observation |
| DBU/LiCl | Acetonitrile | RT | ~85-95 | >98:2 | Masamune-Roush conditions |
| K₂CO₃/DBU | None (solvent-free) | RT | High | >99:1 | [6] |
| KHMDS/18-crown-6 | THF | -78 | High | Favors Z-isomer | Still-Gennari conditions[2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl this compound using Sodium Hydride
This protocol is a standard method for the Horner-Wadsworth-Emmons olefination of an aliphatic aldehyde.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Decanal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Ylide: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). b. Wash the sodium hydride with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen. c. Add anhydrous THF to the flask to create a slurry. d. Cool the flask to 0 °C in an ice bath. e. Add triethyl phosphonoacetate (1.05 equivalents) dropwise to the stirred slurry of sodium hydride in THF over 15-20 minutes. f. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution should become clear or slightly hazy.
-
Olefination Reaction: a. Cool the solution of the phosphonate ylide back to 0 °C. b. Add decanal (1.0 equivalent) dropwise to the reaction mixture over 20-30 minutes. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the complete consumption of the decanal.
-
Workup and Purification: a. Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add water and ethyl acetate. c. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the HWE synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting pathway for low yield in HWE synthesis.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming common side reactions in (E)-dodec-2-enoate synthesis
Welcome to the technical support center for the synthesis of (E)-dodec-2-enoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound, focusing on overcoming side reactions and optimizing product yield and purity.
Q1: What are the most common methods for synthesizing this compound, and which is recommended?
A1: The two most prevalent methods for synthesizing this compound and similar α,β-unsaturated esters are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
-
Wittig Reaction: This method involves the reaction of an aldehyde (decanal) with a phosphonium ylide, typically derived from a triphenylphosphonium salt. While effective for creating the carbon-carbon double bond, it often suffers from drawbacks.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde.
For the synthesis of this compound, the Horner-Wadsworth-Emmons (HWE) reaction is highly recommended . It generally offers superior (E)-stereoselectivity, and the phosphate byproduct is water-soluble, simplifying purification compared to the often cumbersome removal of triphenylphosphine oxide from Wittig reactions.[1][2]
Q2: My synthesis resulted in a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
A2: Achieving high (E)-selectivity is a common goal. The formation of the (Z)-isomer is a frequent side reaction. Here are several strategies to enhance the yield of the desired this compound:
-
Reaction Conditions: The choice of base and solvent can significantly impact the E/Z ratio. For the HWE reaction, using sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) or toluene at room temperature generally favors the formation of the (E)-isomer.
-
Cation Effects: The nature of the metal cation can influence stereoselectivity. In some cases, using magnesium or lithium bases can promote (E)-selectivity.
-
Temperature: Running the reaction at ambient or slightly elevated temperatures can sometimes improve the E/Z ratio, as the thermodynamic (E)-product is favored.
Q3: Besides the (Z)-isomer, what other side products should I be aware of during the synthesis of this compound?
A3: While the (Z)-isomer is the most common side product, other impurities can arise depending on the reaction conditions and the purity of the starting materials:
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Aldol Condensation of Decanal: Under basic conditions, the starting aldehyde, decanal, can undergo self-condensation to form aldol adducts. This is more likely if the phosphonate carbanion is not formed efficiently or if the reaction temperature is too high.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted decanal and the phosphonate reagent in the mixture.
-
Byproducts from the Base: Depending on the base used, byproducts can be introduced into the reaction mixture.
Q4: I'm having difficulty removing the triphenylphosphine oxide byproduct from my Wittig reaction. What purification strategies can I use?
A4: The removal of triphenylphosphine oxide is a notorious challenge in Wittig reactions due to its polarity, which is often similar to that of the desired product. Here are some effective purification techniques:
-
Column Chromatography: This is the most common method. A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the this compound from triphenylphosphine oxide.
-
Crystallization: If the desired product is a solid, recrystallization can be an effective purification method.
-
Precipitation of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be precipitated out of a non-polar solvent mixture (e.g., diethyl ether/hexanes) while the desired ester remains in solution.[3]
Q5: What are the key steps for purifying the final this compound product?
A5: After the reaction is complete, a standard workup and purification procedure is necessary to isolate the pure this compound.
-
Quenching the Reaction: The reaction is typically quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed with water and brine to remove any remaining water-soluble byproducts.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel, to separate the this compound from any (Z)-isomer and other impurities.[4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated esters, providing a general guideline for what to expect in the synthesis of this compound.
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Typical Reagents | Decanal, (Carbethoxymethylene)triphenylphosphorane | Decanal, Triethyl phosphonoacetate |
| Common Base | n-Butyllithium, Sodium Hydride | Sodium Hydride, DBU, Potassium tert-butoxide |
| Typical Solvent | THF, Diethyl Ether | THF, Toluene, DME |
| General Yield | Moderate to High | High |
| (E)/(Z) Selectivity | Variable, often favors (Z) with unstabilized ylides | Generally high (E)-selectivity |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble, easy to remove) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl this compound via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol provides a detailed methodology for the synthesis of ethyl this compound with high (E)-selectivity.
Materials:
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Triethyl phosphonoacetate
-
Decanal
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
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Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel over 30 minutes.
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After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Reaction with Decanal:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of decanal (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl this compound.
-
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
Reaction Pathway: Horner-Wadsworth-Emmons Synthesis
Caption: The reaction pathway for the HWE synthesis of this compound.
References
Technical Support Center: Optimizing GC-MS for (E)-dodec-2-enoate Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the gas chromatography-mass spectrometry (GC-MS) separation of (E)-dodec-2-enoate and its geometric isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and its isomers challenging?
A1: The primary challenge lies in the fact that (E)- and (Z)- isomers are geometric isomers. They possess the same molecular weight and similar boiling points, making them difficult to separate using standard GC columns or conditions. Effective separation relies on exploiting subtle differences in their interaction with the GC column's stationary phase.
Q2: What is the most critical parameter for successfully separating geometric isomers like this compound?
A2: The most critical parameter is the selection of an appropriate GC column. The stationary phase chemistry dictates the separation mechanism. For geometric isomers of fatty acid esters, highly polar stationary phases are required to resolve the compounds effectively.[1][2][3]
Q3: Which specific type of GC column is recommended for separating (E)- and (Z)- isomers of unsaturated fatty acid esters?
A3: Highly polar cyanopropyl silicone stationary phases are the columns of choice for resolving complex cis/trans (E/Z) isomer mixtures.[1][2][4] While medium-polarity cyanopropyl columns (like DB-23) can provide some separation, highly polar columns such as the HP-88 or Rt-2560 are preferred for more detailed and complex separations.[1][2][4] On these columns, the trans (E) isomers typically elute before the cis (Z) isomers due to weaker interaction with the polar stationary phase.[4]
Q4: Is sample derivatization necessary before GC-MS analysis?
A4: Yes. Fatty acids are often found in complex lipids and are not sufficiently volatile for direct GC analysis.[4][5] They must be derivatized into more volatile and thermally stable forms, typically Fatty Acid Methyl Esters (FAMEs), through a process of saponification and transesterification.[4][5] This procedure is essential for achieving good chromatographic results.[5]
Q5: What is a good starting point for the oven temperature program?
A5: A suitable starting temperature program for a highly polar column (e.g., 100m Rt-2560) would be to hold at an initial temperature of 100°C for 4 minutes, then ramp the temperature at a rate of 3°C per minute to 240°C, and hold for 15 minutes.[4] This slow ramp rate is crucial for resolving closely eluting isomers.
Troubleshooting Guide
Q: My peaks are tailing. What are the likely causes and solutions?
A: Peak tailing, an asymmetry towards the end of the peak, is a common issue.
-
Possible Causes:
-
Active Sites: The injector liner or the front of the GC column may have active sites (e.g., exposed silanols) that interact undesirably with the analyte.
-
Column Contamination: Accumulation of non-volatile residues on the column.
-
Improper Column Installation: The column may be installed too low in the injector.
-
-
Solutions:
-
Clean or replace the inlet liner.[6] Using a liner with deactivation is recommended.
-
Condition the column by baking it out at a high temperature (within its specified limit).[6] If this fails, trim the first few inches off the column inlet.
-
Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[6]
-
Q: My peaks are fronting. What should I check?
A: Peak fronting, where the peak is sloped towards the front, is typically less common than tailing.
-
Possible Causes:
-
Solutions:
Q: I am observing split peaks for a single isomer. Why is this happening?
A: Split peaks suggest that the sample is not being introduced onto the column in a single, sharp band.
-
Possible Causes:
-
Improper Column Installation: A poorly cut column end or incorrect positioning can cause peak splitting.
-
Injection Technique: For manual injections, a slow or hesitant injection can introduce the sample unevenly.
-
Inlet Liner Issues: A cracked liner or improper packing (if using glass wool) can disrupt the sample path.
-
-
Solutions:
-
Ensure the column is cut cleanly and squarely with a ceramic wafer. Reinstall it correctly.
-
Use an autosampler for reproducible injections. If injecting manually, use a smooth, rapid technique.
-
Inspect and replace the inlet liner if necessary.[6]
-
Q: The baseline is noisy or drifting upwards during the run. What is the cause?
A: A noisy or drifting baseline can obscure small peaks and affect integration.
-
Possible Causes:
-
Solutions:
Data & Protocols
Quantitative Data Summary
Table 1: Recommended GC Columns for this compound Isomer Separation
| Parameter | Recommendation 1 | Recommendation 2 | Justification |
| Stationary Phase | Highly Polar Biscyanopropyl Polysiloxane | Highly Polar Cyanopropyl Polysiloxane | High polarity is essential for resolving geometric (cis/trans) isomers.[3][4] |
| Example Column | Restek Rt-2560 | Agilent J&W HP-88 | Specifically designed and tested for detailed separation of FAME isomers.[1][4] |
| Length | 100 m | 100 m | Longer columns provide higher resolution needed for closely eluting isomers. |
| Internal Diameter | 0.25 mm | 0.25 mm | Standard ID for high-resolution capillary GC. |
| Film Thickness | 0.20 µm | 0.20 µm | Standard film thickness for FAME analysis. |
Table 2: Example GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Injection Mode | Split | Prevents column overload and ensures sharp peaks. A split ratio of 20:1 is a good starting point.[4] |
| Injector Temp. | 225 °C | Ensures complete vaporization of FAMEs without thermal degradation.[4] |
| Carrier Gas | Helium | Inert gas providing good efficiency for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Typical flow rate for a 0.25 mm ID column.[4] |
| Oven Program | 100°C (hold 4 min), then 3°C/min to 240°C (hold 15 min) | A slow temperature ramp is critical for separating closely eluting isomers.[4] |
| MS Transfer Line | 240 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI) sources. |
| Scan Range | m/z 40-400 | Covers the expected mass range for dodecenoate methyl esters and potential fragments. |
Experimental Protocols
Protocol 1: Sample Preparation - Acid-Catalyzed Derivatization to FAMEs
This protocol describes a general method for converting fatty acids in a lipid sample to FAMEs for GC-MS analysis.
-
Saponification (Optional - for Triglycerides):
-
Weigh approximately 20 mg of the lipid sample into a screw-cap tube.
-
Add 2 mL of 0.5 M NaOH in methanol.
-
Blanket the tube with nitrogen, seal tightly, and heat at 100°C for 10 minutes to release fatty acids from the glycerol backbone.
-
-
Transesterification:
-
Extraction:
-
Final Preparation:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
The sample is now ready for injection into the GC-MS.
-
Visual Guides
Caption: Experimental workflow from sample preparation to GC-MS data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. youtube.com [youtube.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies [repositorio.ucp.pt]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of (E)-dodec-2-enoate in Field Lures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (E)-dodec-2-enoate in field lure applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in field lures?
A1: The primary factors contributing to the degradation of this compound, an α,β-unsaturated ester, in field lures are:
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Hydrolysis: The ester functional group is susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions in the environment. This process cleaves the ester bond, yielding dodec-2-enoic acid and the corresponding alcohol.
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Isomerization: The trans-(E) configuration of the double bond can isomerize to the cis-(Z) configuration, particularly when exposed to UV radiation. This change in stereochemistry can significantly reduce the biological activity of the pheromone.
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Oxidation: The double bond in the molecule is a potential site for oxidation, which can be initiated by exposure to air (oxygen) and accelerated by heat and UV light. This can lead to the formation of various degradation products, altering the lure's chemical profile.
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Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can provide the energy for various degradation reactions, including isomerization and oxidation. Studies have shown that UV-Vis light can cause the decomposition of active ingredients in pheromone lures.
Q2: What are the common degradation products of this compound?
A2: Based on the chemical structure of this compound, the expected degradation products include:
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(E)-dodec-2-enoic acid and ethanol (or other alcohol from the ester): Formed via hydrolysis.
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(Z)-dodec-2-enoate: The geometric isomer formed through photoisomerization.
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Oxidation products: Such as epoxides, aldehydes, or shorter-chain carboxylic acids resulting from the cleavage of the double bond.
Q3: How can I enhance the stability of this compound in my lure formulation?
A3: To enhance the stability of this compound, consider the following strategies:
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Incorporate Stabilizers:
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Antioxidants: To prevent oxidation, add antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (α-tocopherol) to the formulation.
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UV Protectants: To minimize photodegradation, incorporate UV-absorbing compounds like benzophenones or hindered amine light stabilizers (HALS) into the lure matrix or dispenser material.
-
-
Optimize the Lure Matrix/Dispenser:
-
Select a polymer matrix that offers protection from environmental factors. For example, a UV-stabilized polymer can be used for the dispenser.
-
The release rate of the pheromone can also be controlled by the choice of matrix, which can indirectly affect its stability by minimizing exposure time before release.
-
-
Proper Storage:
Troubleshooting Guides
Problem 1: The field lure shows a rapid decline in attractiveness to the target insect.
| Possible Cause | Troubleshooting Step |
| Rapid degradation of this compound | 1. Analyze the lure extract over time: Use Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) to quantify the amount of this compound remaining in the lure at different time points after field deployment. 2. Check for degradation products: In the GC-MS analysis, look for the presence of potential degradation products like (Z)-dodec-2-enoate, dodec-2-enoic acid, or oxidation products. |
| Isomerization to the inactive (Z)-isomer | 1. Use a GC column capable of separating geometric isomers: This will allow you to quantify the ratio of (E)- to (Z)-dodec-2-enoate over time. 2. Incorporate a UV protectant: If isomerization is significant, add a UV protectant to a new batch of lures and repeat the field test. |
| High "flash-off" rate | 1. Pre-air the lures: Some lures exhibit a very high initial release of pheromone, which then drops off.[4][5] Try airing the lures for 24 hours before placing them in the field to achieve a more stable release rate. |
Problem 2: Inconsistent results between different batches of lures.
| Possible Cause | Troubleshooting Step |
| Variability in the initial concentration of this compound | 1. Quality control of new lure batches: Analyze a sample from each new batch by GC-FID or GC-MS to confirm the initial concentration of the active ingredient. |
| Improper storage of some lure batches | 1. Review storage conditions: Ensure all lure batches have been consistently stored according to the manufacturer's recommendations (cool, dark, and in sealed packaging).[1][2] |
| Degradation during storage | 1. Analyze stored lures: Compare the chemical profile of a freshly manufactured lure with one that has been stored for an extended period to check for degradation. |
Experimental Protocols
Protocol 1: Quantification of this compound Degradation in Field Lures
Objective: To quantify the degradation of this compound in a lure formulation over time under field conditions.
Methodology:
-
Lure Preparation: Prepare a batch of lures with a known concentration of this compound. A subset of these lures should also contain a stabilizer (e.g., BHT or a UV protectant) for comparison.
-
Field Deployment: Place the lures in the field in a randomized block design. Include a set of control lures that are kept in a freezer.
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Sampling: At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), retrieve a set number of lures from the field.
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Extraction:
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Place each lure in a sealed vial.
-
Add a known volume of a suitable solvent mixture (e.g., 1:1 n-hexane and acetone).
-
Ultrasonicate for 30 seconds and let it stand overnight at room temperature.
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Transfer the extract to a clean vial.
-
Perform a second extraction with a fresh portion of the solvent mixture for 4 hours.
-
Combine the extracts.
-
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column suitable for separating fatty acid esters (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperatures: Typically set around 250°C and 280°C, respectively.
-
Oven Temperature Program: A programmed temperature ramp to ensure good separation of the analyte from other components. For example, start at 100°C, hold for 1 minute, then ramp up to 250°C.
-
Quantification: Create a calibration curve using standards of this compound of known concentrations. Use an internal standard for improved accuracy.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the initial concentration (day 0). Compare the degradation rates of stabilized and unstabilized lures.
Data Presentation
Table 1: Hypothetical Degradation of this compound in Field Lures
| Time (Days) | % this compound Remaining (Unstabilized) | % this compound Remaining (With Antioxidant) | % this compound Remaining (With UV Protectant) |
| 0 | 100 | 100 | 100 |
| 7 | 85 | 95 | 92 |
| 14 | 68 | 88 | 85 |
| 21 | 52 | 80 | 77 |
| 28 | 35 | 72 | 68 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for lure stability issues.
References
Troubleshooting low EAG response to synthetic (E)-dodec-2-enoate
Welcome to the technical support center for electroantennography (EAG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during EAG experiments, with a specific focus on troubleshooting low responses to synthetic compounds like (E)-dodec-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What is a typical EAG response amplitude for an insect pheromone?
A1: EAG response amplitudes can vary significantly depending on the insect species, the specific pheromone component, its concentration, and the experimental setup.[1] Generally, responses can range from a few microvolts (µV) to several millivolts (mV). For example, in one study, the mean EAG amplitude for the red-necked longhorn beetle to a range of volatile compounds varied from 0.001 ± 0.001 mV to 0.891 ± 0.032 mV.[1] It is crucial to establish a baseline for your specific insect and compound.
Q2: Why am I observing a low or no EAG response to my synthetic this compound?
A2: A low EAG response can stem from several factors, ranging from the preparation of the stimulus and the insect to the recording setup itself. Key areas to investigate include the purity and delivery of the synthetic compound, the physiological state of the insect antenna, the integrity of the electrical circuit, and the overall experimental protocol. A systematic troubleshooting approach, as outlined in the guides below, is recommended.
Q3: Can the position of the electrodes on the antenna affect the EAG response?
A3: Yes, electrode positioning is a critical factor. The EAG signal represents the sum of potentials from numerous olfactory receptor neurons. The placement of both the recording and reference electrodes will determine which populations of neurons are most effectively sampled. Inconsistent or suboptimal placement can lead to variability and a reduction in the measured response amplitude.
Q4: How does the concentration of the synthetic pheromone affect the EAG response?
A4: The EAG response is dose-dependent. At very low concentrations, the response may be indistinguishable from noise. As the concentration increases, the amplitude of the EAG response typically increases until it reaches a plateau, indicating saturation of the olfactory receptors. If your stimulus concentration is too low, you will likely record a weak response. Conversely, excessively high concentrations can lead to sensory adaptation or even damage to the olfactory neurons.
Q5: Could the solvent used to dilute my synthetic this compound be inhibiting the response?
A5: It is possible. The solvent used as a control should not elicit a significant response on its own. Some solvents can have an inhibitory or even a stimulatory effect on the insect's olfactory system. It is essential to run solvent-only controls to ensure that the observed response is due to the synthetic compound. If the solvent control shows a negative deflection, it could be inhibiting the baseline neuronal activity.
Troubleshooting Guides
Guide 1: Low EAG Response to Synthetic this compound
This guide provides a step-by-step approach to diagnosing and resolving low EAG signal strength when using a synthetic pheromone.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low EAG responses.
| Step | Action | Rationale |
| 1. Verify Stimulus Integrity | - Confirm the purity and correct dilution of your synthetic this compound. - Prepare a fresh dilution from a reliable stock. | Impurities or degradation of the synthetic compound can significantly reduce its biological activity. Incorrect concentration may be below the detection threshold of the antenna. |
| 2. Check the Solvent Control | - Deliver a puff of the solvent alone to the antennal preparation. | The solvent should elicit a minimal or no response. A significant response (positive or negative) indicates an issue with the solvent choice. |
| 3. Inspect the Odor Delivery System | - Ensure the stimulus pipette is clean and properly loaded with a filter paper containing the compound. - Check for leaks and ensure a consistent, clean airflow. | Inconsistent or inadequate delivery of the odorant puff to the antenna will result in a weak and variable response. |
| 4. Assess Antennal Preparation | - Use a healthy, undamaged antenna from an insect of the appropriate age and physiological state. - Ensure the antenna is not dehydrated. | The physiological condition of the antenna is paramount. A damaged or desiccated antenna will not produce a robust signal. |
| 5. Verify Electrode Contact | - Check that both the recording and reference electrodes are in good contact with the antenna. - Ensure the electrodes are filled with the correct electrolyte solution and are free of air bubbles. | Poor electrical contact is a common cause of a weak or noisy signal. The electrolyte solution ensures proper electrical conductivity. |
| 6. Check System Grounding | - Ensure all components of the EAG setup are properly grounded. | Inadequate grounding can introduce significant electrical noise, which may obscure a small EAG signal. |
| 7. Review Amplifier Settings | - Confirm that the amplifier gain is set appropriately to detect small signals. - Check that the filter settings are not inadvertently filtering out the EAG response. | Incorrect amplifier settings can lead to either a saturated signal (if the gain is too high) or an undetectable signal (if the gain is too low). |
Experimental Protocols
Protocol 1: Standard EAG Recording Procedure
This protocol outlines a general procedure for obtaining EAG recordings from an insect antenna.
-
Insect Preparation:
-
Select a healthy adult insect (specify species, sex, and age).
-
Carefully excise one antenna at the base using fine scissors.
-
Immediately mount the excised antenna onto the electrode holder.
-
-
Electrode Placement:
-
Gently insert the tip of the recording electrode (filled with a suitable electrolyte solution, e.g., Kaissling saline) over the distal end of the antenna.
-
Insert the reference electrode into the base of the antenna.
-
Ensure a good seal and electrical contact for both electrodes.
-
-
Stimulus Preparation:
-
Dissolve the synthetic this compound in a high-purity solvent (e.g., hexane or pentane) to the desired concentrations.
-
Apply a known volume (e.g., 10 µl) of the solution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
-
Data Acquisition:
-
Position the antenna in a continuous stream of humidified, purified air.
-
Place the tip of the stimulus pipette into the airstream directed at the antenna.
-
Deliver a short puff of air (e.g., 0.5 seconds) through the pipette to introduce the odorant.
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Record the resulting electrical potential change using an amplifier and data acquisition software.
-
Allow sufficient time between stimuli for the antenna to recover.
-
Data Presentation
Table 1: Comparative EAG Response Amplitudes to Various Volatile Compounds in Different Insect Species
| Insect Species | Compound | Concentration | Mean EAG Response (mV ± SE) | Reference |
| Spodoptera litura (Male) | (Z,E)-9,11-Tetradecadienyl acetate | 1 µg | ~0.8 - 1.2 | [2] |
| Apis mellifera | 1-Hexanol | 10 µl/ml | ~0.5 - 1.0 | [2] |
| Aromia bungii (Male) | 2-Hexanol | 1 mg | 0.891 ± 0.032 | [1] |
| Aromia bungii (Female) | 2-Hexanol | 1 mg | 0.826 ± 0.045 | [1] |
| Solenopsis invicta (Worker) | 2,4-dimethyl-5-hexen-1-ol (EDP) | 100 µg/µL | 0.26 ± 0.05 | [3] |
| Coccinella novemnotata | 2,4-dimethyl-5-hexen-1-ol (EDP) | 100 µg/µL | ~0.1 | [3] |
Note: These values are illustrative and can vary significantly based on experimental conditions.
Mandatory Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the general mechanism of odorant detection in insects, leading to an electrical signal.
Caption: Generalized insect olfactory signal transduction pathway.
References
Technical Support Center: (E)-dodec-2-enoate Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of (E)-dodec-2-enoate during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: this compound, as an α,β-unsaturated ester, is susceptible to several degradation pathways:
-
Hydrolysis: The ester functional group can be hydrolyzed to dodec-2-enoic acid and the corresponding alcohol, a reaction catalyzed by acidic or basic conditions.[1][2][3][4][5]
-
Oxidation: The double bond is vulnerable to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of epoxides, aldehydes, ketones, or polymeric materials.
-
Isomerization: The thermodynamically more stable (E)-isomer can convert to the (Z)-isomer, particularly when exposed to UV light or certain catalysts.[6][7][8][9][10]
-
Polymerization: Like many unsaturated compounds, this compound can undergo polymerization, especially at elevated temperatures or in the presence of initiators.[11]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or below, to reduce the rates of all potential degradation reactions.[12] For long-term storage, -80°C is recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[12]
-
Light: Protect from light by using amber vials or by storing the container in the dark to prevent photo-initiated oxidation and isomerization.[13]
-
Container: Use glass containers with Teflon-lined caps to avoid leaching of plasticizers and other contaminants that can occur with plastic containers.[12]
Q3: Can I store this compound in a solution?
A3: Yes, storing this compound in a suitable organic solvent can be a good practice, especially for unsaturated lipids that are hygroscopic as neat materials.[12] Recommended solvents include anhydrous ethanol, ethyl acetate, or hexane. The solution should be stored under the same ideal conditions as the neat compound (low temperature, inert atmosphere, protection from light).
Q4: How many freeze-thaw cycles can I subject my this compound sample to?
A4: It is best to minimize freeze-thaw cycles. Each cycle can introduce moisture and oxygen, potentially accelerating degradation.[14][15][16][17][18] It is recommended to aliquot the sample into smaller, single-use vials to avoid repeated freezing and thawing of the entire stock.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Change in physical appearance (e.g., color change, increased viscosity, precipitation) | Oxidation or Polymerization | - Ensure the compound was stored under an inert atmosphere and protected from light. - Avoid high temperatures. - Analyze the sample using techniques like NMR or Mass Spectrometry to identify degradation products. - If purity is compromised, purification by chromatography may be necessary. |
| Unexpected peaks in analytical data (e.g., GC-MS, HPLC, NMR) | Hydrolysis, Isomerization, or Oxidation | - Hydrolysis: Check for the presence of dodec-2-enoic acid. Ensure all solvents and reagents used are anhydrous and free of acidic or basic contaminants. - Isomerization: Look for the characteristic signals of the (Z)-isomer in the NMR spectrum. Protect the sample from light. - Oxidation: Look for masses corresponding to oxidized products (e.g., epoxides) in the mass spectrum. Always handle the compound under an inert atmosphere. |
| Reduced biological activity or inconsistent experimental results | Degradation of the active compound | - Re-evaluate the purity of the stored this compound using a suitable analytical method. - Prepare fresh solutions from a new aliquot for each experiment. - Review storage and handling procedures to ensure they align with best practices. |
| pH of the sample solution has changed | Hydrolysis to dodec-2-enoic acid | - This indicates significant hydrolysis. The sample purity is likely compromised. - Use anhydrous solvents and store in tightly sealed containers to prevent moisture absorption. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent like hexane or ethyl acetate.
-
GC-MS System: Use a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms) and a mass spectrometer detector.
-
Injection: Inject 1 µL of the sample solution.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area. Identify potential degradation products by their mass spectra.
Protocol 2: Monitoring Isomerization using ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
NMR Spectrometer: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Data Analysis:
-
The vinyl protons of the (E)-isomer will have a characteristic coupling constant (J) of approximately 15-18 Hz.
-
The vinyl protons of the (Z)-isomer will have a J value of approximately 10-12 Hz.
-
Integrate the signals corresponding to both isomers to determine their relative ratio.
-
Visualizations
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. Effect of unsaturated substituents on the hydrolysis of esters - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 6. AlCl3-Promoted Facile E-to-Z Isomerization Route to (Z)-2-Methyl-1-buten-1,4-ylidene Synthons for Highly Efficient and Selective (Z)-Isoprenoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocatalyst-free visible light promoted E → Z isomerization of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Geometric E→Z Isomerisation of Alkenyl Silanes by Selective Energy Transfer Catalysis: Stereodivergent Synthesis of Triarylethylenes via a Formal anti‐Metallometallation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. | Semantic Scholar [semanticscholar.org]
- 11. Polyester - Wikipedia [en.wikipedia.org]
- 12. avantiresearch.com [avantiresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. microchemlab.com [microchemlab.com]
- 18. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
Technical Support Center: Optimization of Lure Longevity for (E)-dodec-2-enal
Welcome to the technical support center for the optimization of (E)-dodec-2-enal lure longevity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and longevity of (E)-dodec-2-enal lures.
Q1: What are the primary factors that contribute to the degradation of (E)-dodec-2-enal in lures?
A1: The primary factors contributing to the degradation of (E)-dodec-2-enal, an unsaturated aldehyde, are oxidation, UV radiation, and high temperatures.[1] The double bond and the aldehyde functional group are susceptible to oxidation, which can be accelerated by exposure to air and light. High temperatures can increase the volatility of the compound, leading to a faster depletion from the lure, and can also accelerate degradation reactions.
Q2: How can I protect (E)-dodec-2-enal from degradation?
A2: To protect (E)-dodec-2-enal from degradation, it is recommended to incorporate antioxidants and UV protectants into the lure formulation. Antioxidants, such as butylated hydroxytoluene (BHT) or α-tocopherol, inhibit oxidative degradation. UV protectants, like benzophenones or hindered amine light stabilizers (HALS), absorb or dissipate UV radiation, preventing photochemical degradation. Additionally, storing lures in a cool, dark place and using appropriate controlled-release dispensers can significantly extend their lifespan.
Q3: What is the expected field life of an unprotected (E)-dodec-2-enal lure?
A3: The field life of an unprotected (E)-dodec-2-enal lure can be highly variable, depending on environmental conditions. In hot and sunny conditions, the lure's effectiveness can diminish rapidly, potentially within a few days to a week, due to rapid volatilization and degradation. In cooler, overcast conditions, it may last longer. For consistent and prolonged performance, the use of protective measures is crucial.
Q4: Can I reuse a pheromone lure?
A4: It is generally not recommended to reuse pheromone lures. The release rate of the active ingredient decreases over time, and the lure may have degraded to a point where it is no longer effective at attracting the target species. For reliable and consistent experimental results, it is best to use a new lure for each trapping period as recommended by the manufacturer.
Q5: Why am I seeing inconsistent capture rates with my lures?
A5: Inconsistent capture rates can be due to several factors. "Flash-off," a very high initial release of the pheromone, can occur with new lures, leading to a burst of captures followed by a rapid decline.[2] To mitigate this, lures can be aired for 24 hours before deployment.[2] Other factors include improper storage, degradation of the active ingredient, incorrect trap placement, and environmental conditions such as wind and temperature affecting the pheromone plume.[1][3]
II. Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during the use of (E)-dodec-2-enal lures.
Guide 1: Low or No Trap Captures
Problem: The pheromone trap is not capturing the target insect or the capture rate is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lure Degradation | 1. Check Lure Age and Storage: Ensure the lure is within its expiration date and has been stored in a cool, dark place, preferably refrigerated or frozen.[4] 2. Inspect Lure Appearance: Discoloration or a change in texture may indicate degradation. 3. Conduct a Chemical Analysis: If possible, analyze the residual pheromone content using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and quantity of (E)-dodec-2-enal. |
| Incorrect Trap Placement | 1. Verify Trap Height: Place the trap at the recommended height for the target insect species. 2. Consider Wind Direction: Position the trap so that the prevailing wind carries the pheromone plume towards the area where the insects are expected to be.[3] 3. Avoid Competing Odors: Place traps away from other strong scents that may interfere with the pheromone signal.[4] |
| Environmental Factors | 1. Monitor Temperature and Humidity: Extreme heat can cause rapid volatilization, while heavy rain can wash away the pheromone.[1] Adjust trapping schedules or use more robust lure formulations in extreme conditions. |
| Inactive Lure | 1. "Prime" the Lure: For some dispenser types, a "priming" period at room temperature for a few days before field deployment may be necessary to initiate a consistent release rate. |
Guide 2: Inconsistent Release Rate
Problem: The lure exhibits a "burst" release initially, followed by a rapid decline in effectiveness.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| "Flash-Off" Effect | 1. Aerate the Lure: Before deploying in the field, allow the lure to off-gas in a ventilated area for 24 hours to achieve a more stable release rate.[2] |
| Dispenser Material | 1. Select Appropriate Dispenser: Different dispenser materials (e.g., rubber septa, polyethylene vials, polymer matrices) have different release characteristics.[5] Choose a dispenser known for providing a zero-order or near-zero-order release for a more constant emission rate.[6] |
| Formulation Issues | 1. Optimize Formulation: Experiment with different concentrations of (E)-dodec-2-enal and the inclusion of release-modifying agents in the lure matrix. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the optimization of (E)-dodec-2-enal lure longevity.
Protocol 1: Quantification of (E)-dodec-2-enal in Lures using GC-MS
Objective: To determine the concentration of (E)-dodec-2-enal remaining in a lure after a period of use.
Materials:
-
Used pheromone lure
-
Hexane (or other suitable solvent)
-
Internal standard (e.g., tetradecane)
-
Volumetric flasks
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Extraction: Carefully dissect the lure dispenser and place the pheromone-containing matrix into a volumetric flask.
-
Add a known volume of hexane and a known amount of the internal standard.
-
Agitate the flask for a sufficient time to ensure complete extraction of the pheromone.
-
GC-MS Analysis:
-
Injection: Inject a 1 µL aliquot of the extract into the GC-MS.
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to separate the components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the molecular ion and characteristic fragments of (E)-dodec-2-enal.
-
-
Quantification: Identify the peaks corresponding to (E)-dodec-2-enal and the internal standard based on their retention times and mass spectra. Calculate the concentration of (E)-dodec-2-enal by comparing its peak area to that of the internal standard using a calibration curve.
Protocol 2: Measurement of (E)-dodec-2-enal Release Rate using SPME-GC-MS
Objective: To determine the rate at which (E)-dodec-2-enal is released from a lure over time.
Materials:
-
Pheromone lure
-
Sealed glass vial of known volume
-
Solid-Phase Microextraction (SPME) fiber (e.g., Polydimethylsiloxane - PDMS)
-
GC-MS
Procedure:
-
Incubation: Place the lure in the sealed glass vial and allow the headspace to equilibrate for a set period (e.g., 30 minutes) at a controlled temperature.[7]
-
SPME Sampling: Expose the SPME fiber to the headspace of the vial for a defined time to absorb the volatilized (E)-dodec-2-enal.[7]
-
GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the hot injector of the GC-MS to desorb the collected analytes onto the column.
-
Analysis: Run the GC-MS analysis as described in Protocol 1.
-
-
Release Rate Calculation: The amount of (E)-dodec-2-enal collected on the fiber is proportional to its release rate from the lure. By repeating this measurement at different time points, a release profile can be generated.
Protocol 3: Accelerated Aging Test for Lure Longevity
Objective: To simulate the long-term aging of a lure in a shorter timeframe to predict its shelf life and field longevity.
Materials:
-
Pheromone lures
-
Temperature and humidity controlled environmental chamber
-
GC-MS for residual analysis
Procedure:
-
Define Conditions: Based on the Arrhenius equation, select an elevated temperature for the accelerated aging study. A common starting point is 40-50°C.[8]
-
Exposure: Place a set of lures in the environmental chamber at the selected temperature and humidity.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove a subset of lures from the chamber.
-
Analysis: Analyze the residual (E)-dodec-2-enal content in the aged lures using the GC-MS method described in Protocol 1.
-
Data Analysis: Plot the degradation of (E)-dodec-2-enal over time at the elevated temperature. Use this data and the Arrhenius equation to extrapolate the expected degradation rate and shelf life at normal storage and field conditions.
IV. Visualizations
Degradation Pathway of (E)-dodec-2-enal
References
- 1. Why Some Lures Don’t Work: The Science Behind Effective Pest Trapping | MitraSena [mitrasena.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Insect FAQs [insectslimited.com]
- 5. Pheromones - Dispensers - Novagrica [novagrica.com]
- 6. Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser for Prevention of Grapholita molesta | Controlled Release Society (CRS) [controlledreleasesociety.org]
- 7. 2.4. Estimation of Pheromone Release from Dispensers [bio-protocol.org]
- 8. stg.westpak.com [stg.westpak.com]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of (E)-dodec-2-enoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the HPLC analysis of (E)-dodec-2-enoate and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound?
Peak tailing, where the latter half of a chromatographic peak is broader than the front half, is a common issue that can compromise the accuracy and resolution of your analysis.[1][2] For a relatively non-polar compound like this compound, the primary causes of peak tailing can be categorized as either chemical or physical problems.[3][4]
-
Chemical (Secondary Interactions): The most frequent chemical cause is the interaction of the analyte with active sites on the stationary phase.[5][6] While this compound is not strongly basic, its ester functional group can have some polar character, leading to secondary interactions with residual silanol groups on the silica-based column packing material.[1][7] These interactions create an alternative retention mechanism that can lead to tailing.[6]
-
Physical Issues: These problems relate to the physical path the analyte takes through the HPLC system. Common physical issues include:
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[8][9]
-
Column Bed Deformation: The formation of a void at the column inlet or a channel in the packing bed can cause peak tailing.[5][10] A partially blocked inlet frit can also contribute to this problem.[6]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can lead to band broadening and peak tailing.[11][12]
-
Q2: How can I determine if my peak tailing is a chemical or physical issue?
A simple diagnostic test can help you differentiate between chemical and physical causes of peak tailing.[4]
-
Inject a Neutral, Non-polar Compound: Prepare a standard of a neutral and non-polar compound, such as toluene.
-
Analyze the Peak Shape:
-
If the toluene peak is symmetrical while your this compound peak tails, the issue is likely chemical (i.e., secondary interactions with the stationary phase).[3]
-
If all peaks in your chromatogram, including the toluene peak, are tailing, the problem is likely physical, pointing to issues with the column, fittings, or tubing.[3][4]
-
Q3: My diagnostic test suggests a chemical issue. How can I reduce secondary silanol interactions?
If secondary interactions with silanol groups are the cause of peak tailing for this compound, you can employ several strategies to mitigate these effects:
-
Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that deactivates most of the residual silanol groups on the silica surface, reducing their ability to interact with analytes.[6][7] Using a high-purity, base-deactivated silica column is highly recommended.[3]
-
Adjust Mobile Phase pH: Operating at a lower pH (around 2.5-3.0) can suppress the ionization of silanol groups, thereby minimizing their interaction with your analyte.[6][7] This is a common strategy to improve peak shape for a wide range of compounds.
-
Add a Mobile Phase Modifier: While this compound is not a strong base, if you are analyzing it with other more basic compounds, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites. However, be aware that additives like TEA may not be suitable for all detectors (e.g., mass spectrometry).
-
Increase Buffer Concentration: If you are using a buffered mobile phase, increasing the buffer concentration (e.g., >20 mM) can sometimes help to shield the silanol groups and improve peak shape.[7]
Q4: What should I do if I suspect a physical problem is causing the peak tailing?
If you suspect a physical issue with your HPLC system or column, follow these troubleshooting steps:
-
Check for Column Overload: Dilute your sample (e.g., by a factor of 10) and re-inject it.[8][10] If the peak shape improves and the tailing is reduced, you were likely overloading the column.
-
Inspect and Clean the Column:
-
Reverse the column (if permitted by the manufacturer) and flush it with a strong solvent to remove any potential blockages at the inlet frit.[10]
-
If the problem persists, the column may be damaged (e.g., has a void at the inlet). Replacing the column with a new one is often the quickest way to confirm this.[5][6] Using a guard column can help protect your analytical column from contamination and extend its lifetime.[10][13]
-
-
Minimize Extra-Column Volume:
Quantitative Troubleshooting Parameters
The following table summarizes key quantitative parameters that can be adjusted to troubleshoot peak tailing.
| Parameter | Recommended Range/Action | Rationale |
| Sample Concentration | Dilute sample 10-fold and reinject. | To check for and resolve column mass overload.[8][10] |
| Mobile Phase pH | Adjust to a lower pH (e.g., 2.5 - 3.0). | To suppress the ionization of residual silanol groups on the stationary phase.[6][7] |
| Buffer Concentration | Increase to >20 mM. | To help mask residual silanol interactions.[7] |
| Injection Volume | Reduce the injection volume. | To prevent column overload.[11] |
Experimental Protocols
Protocol 1: Diagnosing the Cause of Peak Tailing
Objective: To determine whether peak tailing is caused by chemical or physical issues.
Materials:
-
Your this compound sample, prepared in mobile phase.
-
A standard solution of toluene (or another neutral, non-polar compound) in mobile phase.
-
Your current HPLC system and column.
Procedure:
-
Equilibrate the HPLC system with your current mobile phase until a stable baseline is achieved.
-
Inject your this compound sample and record the chromatogram.
-
Calculate the tailing factor for the this compound peak. A tailing factor > 1.2 is generally considered to be tailing.[6]
-
Without changing any system parameters, inject the toluene standard and record the chromatogram.
-
Calculate the tailing factor for the toluene peak.
-
Analysis:
-
Symmetrical Toluene Peak (Tailing Factor ≈ 1): If the toluene peak is sharp and symmetrical, but the this compound peak tails, the issue is likely due to secondary chemical interactions. Proceed to Protocol 2.
-
Tailing Toluene Peak (Tailing Factor > 1.2): If both the toluene and the this compound peaks are tailing, the issue is likely physical. Proceed to Protocol 3.
-
Protocol 2: Mitigating Chemical-Induced Peak Tailing
Objective: To improve peak shape by modifying the mobile phase or changing the column.
Procedure:
-
Option A: pH Adjustment (for Reverse-Phase HPLC):
-
Prepare a mobile phase with a lower pH. For example, if you are using an acetonitrile/water mobile phase, add a small amount of formic acid or trifluoroacetic acid to achieve a pH of approximately 3.0.
-
Equilibrate the column with the new mobile phase.
-
Re-inject your this compound sample and evaluate the peak shape.
-
-
Option B: Column Change:
-
If pH adjustment does not resolve the issue, or if you are already using an appropriate pH, the column itself may be the problem.
-
Replace your current column with a new, high-quality, end-capped C18 column from a reputable manufacturer.
-
Equilibrate the new column and inject your sample. A significant improvement in peak shape indicates that the original column had active silanol sites or was degraded.
-
Protocol 3: Addressing Physical-Induced Peak Tailing
Objective: To identify and resolve physical issues within the HPLC system.
Procedure:
-
Check for Column Overload:
-
Prepare a 1:10 dilution of your this compound sample.
-
Inject the diluted sample. If the peak shape improves significantly, your original sample concentration was too high. Adjust your sample preparation accordingly.
-
-
Inspect and Clean the Column Inlet:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column (consult the manufacturer's instructions to ensure this is permissible for your column).
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for a reverse-phase column) at a low flow rate for 15-20 column volumes.
-
Return the column to its original orientation, re-equilibrate with your mobile phase, and re-inject your sample.
-
-
Replace the Column:
-
If the above steps do not resolve the tailing, the column's packed bed may be irreversibly damaged.
-
Replace the column with a new one. If the peak shape is good with the new column, the old one should be discarded.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting peak tailing issues with this compound.
A troubleshooting workflow for resolving HPLC peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromtech.com [chromtech.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing (E)-dodec-2-enoate Extraction from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the extraction of (E)-dodec-2-enoate and related compounds from natural sources, primarily focusing on Coriandrum sativum (cilantro/coriander), a known source of the precursor (E)-2-dodecenal.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound or its precursor, (E)-2-dodecenal?
A1: The most well-documented natural source of (E)-2-dodecenal, a direct precursor to this compound, is the fresh leaves of Coriandrum sativum, commonly known as cilantro. The essential oil of cilantro leaves can contain a significant percentage of (E)-2-dodecenal.[1][2]
Q2: What is the relationship between (E)-2-dodecenal and this compound?
A2: (E)-2-dodecenal is an aldehyde, while this compound is an ester. This compound can be synthesized from (E)-2-dodecenal through a process called oxidative esterification. This involves reacting the aldehyde with an alcohol in the presence of a catalyst.[3][4] Therefore, extraction of the aldehyde is the first key step, followed by a chemical conversion to obtain the desired ester.
Q3: What are the most common methods for extracting (E)-2-dodecenal from Coriandrum sativum?
A3: The most common methods for extracting volatile compounds like (E)-2-dodecenal from cilantro leaves are hydrodistillation, steam distillation, and supercritical fluid extraction (SFE) with CO2.[5][6][7][8] Solvent extraction can also be used but may require more extensive purification steps.[5]
Q4: How does the choice of extraction method affect the yield and quality of the extract?
A4: The extraction method significantly impacts the yield and chemical composition of the essential oil. Supercritical fluid extraction (SFE) can offer a higher yield and purity of certain bioactive compounds compared to steam distillation.[8] However, steam distillation is often more accessible and has been shown to be highly effective for obtaining essential oils with strong antimicrobial properties.[8] Microwave-assisted hydrodistillation is a faster method but may result in a slightly lower yield compared to conventional hydrodistillation.[9]
Q5: What analytical techniques are used to identify and quantify this compound and its precursors?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique used for the identification and quantification of volatile compounds like (E)-2-dodecenal and its ester derivatives in plant extracts.[2][10][11]
Troubleshooting Guides
Issue 1: Low Yield of Essential Oil
Q: I am performing hydrodistillation of cilantro leaves, but my essential oil yield is very low. What are the possible causes and solutions?
A: Low essential oil yield during hydrodistillation can be attributed to several factors:
-
Improper Plant Material Preparation: The plant material should be appropriately sized. For leaves, gentle chopping is sufficient. Over-pulverizing can lead to the loss of volatile compounds before extraction.
-
Incorrect Water to Plant Material Ratio: Too much water can lead to longer distillation times and potential degradation of compounds, while too little water can result in the charring of the plant material. A common starting point is a 1:10 ratio of plant material to water (w/v).
-
Distillation Time: Ensure the distillation is carried out for an adequate duration. For many herbs, a distillation time of 2-4 hours is sufficient.[8] Monitor the collection of oil in the separator; when the rate of oil collection significantly decreases, the process is likely near completion.
-
Heating Rate: A rapid increase in temperature can cause thermal degradation of sensitive compounds. A gradual heating process is recommended.
-
Condenser Inefficiency: If the condenser is not cooling the steam effectively, volatile compounds will be lost. Ensure a consistent and adequate flow of cold water through the condenser. You may notice steam escaping from the collection apparatus if condensation is incomplete.[12]
Issue 2: Poor Purity of the Extracted Compound in SFE
Q: My supercritical fluid extraction (SFE) of cilantro is resulting in an extract with low purity of (E)-2-dodecenal. How can I improve this?
A: The selectivity of SFE is highly dependent on the operational parameters:
-
Pressure and Temperature: These are critical parameters that determine the solvating power of the supercritical CO2. For volatile compounds like (E)-2-dodecenal, lower pressures (e.g., 90-150 bar) and moderate temperatures (e.g., 40-50 °C) are often optimal.[6] Experiment with different combinations to find the best selectivity for your target compound.
-
CO2 Flow Rate: A lower flow rate can increase the contact time between the supercritical fluid and the plant matrix, potentially leading to a more efficient extraction of the target compounds.[6]
-
Co-solvent: While pure CO2 is effective for nonpolar compounds, adding a small amount of a polar co-solvent like ethanol can modify the polarity of the supercritical fluid and improve the extraction of slightly more polar compounds. However, for a relatively nonpolar compound like (E)-2-dodecenal, a co-solvent may not be necessary and could decrease selectivity.
Issue 3: Inefficient Conversion of (E)-2-Dodecenal to this compound
Q: I am struggling to convert the extracted (E)-2-dodecenal to this compound. What are some key considerations?
A: The oxidative esterification of an aldehyde requires careful control of the reaction conditions:
-
Choice of Catalyst: Various catalysts can be used for this conversion, including those based on ferric chloride, vanadium, or N-heterocyclic carbenes (NHCs).[4][13][14] The choice of catalyst will influence the reaction time and yield.
-
Alcohol Reactant: The alcohol used in the reaction will determine the resulting ester. For example, reacting (E)-2-dodecenal with methanol will produce methyl this compound. Ensure the alcohol is of high purity and used in an appropriate molar ratio.
-
Reaction Conditions: Temperature and reaction time are crucial. Some methods operate at room temperature, while others may require heating. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time.
-
Removal of Water: In some esterification reactions, water is a byproduct. Its removal can drive the reaction to completion. Using a Dean-Stark apparatus during the reaction can be effective for this purpose.[13]
Data Presentation
Table 1: Comparison of Extraction Methods for Coriandrum sativum Essential Oil
| Extraction Method | Typical Yield (% w/w) | Key Bioactive Compounds | Purity of Bioactive Compounds | Advantages | Disadvantages |
| Hydrodistillation | 0.1 - 0.29% (leaves)[1], 0.4 - 1.8% (seeds)[15] | (E)-2-dodecenal, Linalool, Decanal[1] | Good (e.g., ~85%)[8] | Simple, cost-effective, good antimicrobial efficacy of oil[8] | Can cause thermal degradation of some compounds |
| Supercritical Fluid Extraction (SFE) | Can be higher than hydrodistillation | (E)-2-dodecenal, Linalool, γ-terpinene[6] | High (e.g., >90%)[8] | High purity, solvent-free extract, tunable selectivity[6] | High initial equipment cost |
| Microwave-Assisted Hydrodistillation (MAHD) | Comparable to or slightly lower than hydrodistillation[9] | Linalool, Geranyl acetate, γ-terpinene[9] | Good | Significantly faster extraction time, less energy consumption[9] | Potential for localized overheating |
| Solvent Extraction | Variable | (E)-2-dodecenal and other volatiles | Dependent on solvent and purification | Can extract a broader range of compounds | Residual solvent in the final product, requires further purification |
Experimental Protocols
Protocol 1: Hydrodistillation of (E)-2-Dodecenal from Coriandrum sativum Leaves
-
Preparation of Plant Material: Fresh cilantro leaves are gently chopped into smaller pieces (approximately 1-2 cm).
-
Apparatus Setup: A Clevenger-type apparatus is set up for hydrodistillation.
-
Extraction:
-
Place 100 g of the chopped leaves into a 2 L round-bottom flask.
-
Add 1 L of distilled water.
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue the distillation for 3 hours, collecting the essential oil in the calibrated tube of the Clevenger apparatus.
-
-
Isolation:
-
After cooling, carefully collect the separated essential oil layer.
-
Dry the oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C.
-
-
Analysis: Analyze the composition of the essential oil using GC-MS to determine the percentage of (E)-2-dodecenal.[2][11]
Protocol 2: Supercritical Fluid Extraction (SFE) of (E)-2-Dodecenal from Coriandrum sativum Seeds
-
Preparation of Plant Material: Grind dried coriander seeds to a mean particle size of approximately 0.6 mm.[6]
-
SFE System Parameters:
-
Extraction:
-
Load the ground coriander seeds into the extraction vessel of the SFE system.
-
Pressurize and heat the system to the specified conditions.
-
Perform the extraction, collecting the extract in a separator.
-
-
Isolation and Analysis: The collected extract is a concentrated form of the essential oil. Analyze its composition using GC-MS to quantify (E)-2-dodecenal and other components.[6]
Protocol 3: Oxidative Esterification of (E)-2-Dodecenal to this compound
This is a general protocol and may need optimization based on the specific catalyst and alcohol used.
-
Reactant Preparation: In a round-bottom flask, dissolve the extracted cilantro essential oil (containing a known concentration of (E)-2-dodecenal) in a suitable solvent (e.g., methanol for the methyl ester).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, for example, ferric chloride hexahydrate.[13]
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the chosen catalytic system.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction (if necessary, based on the catalyst used).
-
Perform a liquid-liquid extraction to separate the ester from the reaction mixture.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound using column chromatography if needed.
-
-
Characterization: Confirm the identity and purity of the final product using GC-MS and NMR spectroscopy.
Visualizations
Caption: Workflow for the extraction and conversion of this compound from Coriandrum sativum.
References
- 1. Coriandrum sativum L.—Effect of Multiple Drying Techniques on Volatile and Sensory Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ester synthesis by oxidative esterification [organic-chemistry.org]
- 5. savvyteasandherbs.com [savvyteasandherbs.com]
- 6. researchgate.net [researchgate.net]
- 7. theplantguru.com [theplantguru.com]
- 8. Comparison of Essential Oil Extraction Techniques and Their Therapeutic Applications in Dentistry: Focus on Candida albicans Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the composition and in vitro antimicrobial, antioxidant, and anti-inflammatory activities of Cilantro (Coriandrum sativum L. leaves) cultivated in Saudi Arabia (Al-Kharj) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Coriander - Wikipedia [en.wikipedia.org]
Calibration curve problems in (E)-dodec-2-enoate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of (E)-dodec-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. GC-MS is often preferred for its high sensitivity and selectivity, especially after derivatization of the analyte. HPLC-UV is a viable option, particularly for in-process monitoring where high sample throughput is required.
Q2: Why is my calibration curve for this compound non-linear?
A2: Non-linearity in calibration curves can arise from several factors, including detector saturation at high concentrations, analyte degradation, incorrect standard preparation, or inappropriate data processing. For this compound, isomerization or oxidation during sample preparation or analysis can also contribute to non-linear responses. It is crucial to work within the linear range of the detector and ensure the stability of the analyte and standards.[1][2][3][4][5]
Q3: What is a suitable internal standard for this compound quantification?
A3: An ideal internal standard (IS) should be structurally similar to the analyte but not present in the sample. For this compound, a stable isotope-labeled version (e.g., this compound-d3) would be the best choice for mass spectrometry-based methods. Alternatively, a fatty acid methyl ester of a different, odd-numbered chain length (e.g., methyl tridecanoate) that is not expected in the sample can be used, especially for GC-FID analysis.
Q4: How can I minimize matrix effects when analyzing this compound in biological samples?
A4: Matrix effects, which are the alteration of analyte ionization due to co-eluting compounds, are a common challenge in bioanalysis.[6][7][8][9][10] To minimize these effects, efficient sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended. Using a matrix-matched calibration curve or a stable isotope-labeled internal standard can also help to compensate for these effects.[6][7][8]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in GC-MS Analysis
Possible Causes & Solutions:
| Cause | Solution |
| Active sites in the GC inlet or column | Deactivate the inlet liner with a silylation agent. Use a fresh, high-quality capillary column. Consider using a pre-column (guard column). |
| Improper column installation | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector ports according to the manufacturer's instructions. |
| Analyte degradation | This compound can be susceptible to thermal degradation or isomerization. Lower the injector temperature. Ensure the use of a deactivated liner. |
| Co-elution with interfering compounds | Optimize the GC temperature program to improve separation. Perform a sample cleanup step (e.g., SPE) to remove interfering matrix components. |
| Sample overload | Dilute the sample or reduce the injection volume. |
Problem 2: Non-Reproducible Results in HPLC-UV Analysis
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent sample preparation | Ensure accurate and consistent pipetting and dilution steps. Use an internal standard to correct for variations. |
| Mobile phase variability | Prepare fresh mobile phase daily and ensure it is properly degassed. Use high-purity solvents and reagents. |
| Column degradation | Flush the column regularly and store it in an appropriate solvent. If performance degrades, replace the column. |
| Fluctuations in detector response | Allow the UV lamp to warm up sufficiently before analysis. Check for and clean any contamination on the flow cell. |
| Autosampler injection variability | Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent. |
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound as its Methyl Ester (FAME)
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane). Perform serial dilutions to create calibration standards ranging from 0.1 to 50 µg/mL. Add a fixed concentration of an internal standard (e.g., methyl tridecanoate) to each standard and sample.
-
Derivatization: To convert this compound to its more volatile methyl ester, use a common derivatization agent like BF3-methanol. In a sealed vial, mix 100 µL of the sample or standard with 500 µL of 14% BF3-methanol. Heat at 60°C for 30 minutes. After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 50-350 or use selected ion monitoring (SIM) for higher sensitivity, monitoring characteristic ions for this compound methyl ester and the internal standard.
-
Protocol 2: HPLC-UV Quantification of this compound
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create calibration standards by serial dilution in the mobile phase, ranging from 1 to 100 µg/mL.
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile:water (70:30 v/v). The addition of a small amount of acetic acid (0.1%) can improve peak shape for the free acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Data Presentation
Table 1: Example GC-MS Calibration Data for this compound Methyl Ester
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 78,987 | 1,523,456 | 0.052 |
| 1.0 | 155,678 | 1,509,876 | 0.103 |
| 5.0 | 780,123 | 1,515,678 | 0.515 |
| 10.0 | 1,543,210 | 1,520,123 | 1.015 |
| 25.0 | 3,876,543 | 1,518,901 | 2.552 |
| 50.0 | 7,789,012 | 1,521,098 | 5.121 |
| Linearity (R²) | - | - | 0.9995 |
Table 2: Example HPLC-UV System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 8500 |
| Repeatability of Injections (%RSD, n=6) | ≤ 2.0% | 0.8% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for calibration curve failures.
Caption: Putative metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 3. scirp.org [scirp.org]
- 4. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. littlemsandsailing.com [littlemsandsailing.com]
- 10. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
Validation & Comparative
Geometric Isomers of Dodec-2-enoate: A Comparative Analysis of Biological Activity
The most extensively studied of the two is (Z)-dodec-2-enoate , a well-established quorum sensing molecule in the bacterium Burkholderia cenocepacia. In this context, it is known as the Burkholderia Diffusible Signal Factor (BDSF). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. BDSF plays a crucial role in regulating virulence factors, biofilm formation, and motility in this opportunistic pathogen.
In contrast, information on the biological activity of (E)-dodec-2-enoate is less abundant. However, a derivative, (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, has been identified as a potent gastroprotective agent.[1] This suggests that the (E)-isomer of the dodec-2-enoate backbone may have therapeutic potential in protecting the gastric mucosa.
Summary of Biological Activities
| Isomer | Biological Activity | Organism/System | Key Findings |
| (Z)-dodec-2-enoate (BDSF) | Quorum Sensing | Burkholderia cenocepacia | Regulates virulence, biofilm formation, and motility. |
| This compound derivative | Gastroprotection | Murine model | Demonstrates significant dose-dependent gastroprotective effects against ethanol-induced gastric lesions.[1] |
Signaling Pathways and Mechanisms of Action
(Z)-dodec-2-enoate (BDSF) in Burkholderia cenocepacia Quorum Sensing
The signaling pathway of BDSF in B. cenocepacia is a complex regulatory network. The key steps are as follows:
-
Biosynthesis: BDSF is synthesized by the enzyme RpfF.
-
Signal Perception: The sensor kinase RpfC detects extracellular BDSF.
-
Signal Transduction: Upon binding BDSF, RpfC autophosphorylates and subsequently transfers the phosphate group to the response regulator RpfG.
-
Downstream Regulation: Activated RpfG, a phosphodiesterase, degrades cyclic dimeric GMP (c-di-GMP).
-
Gene Expression: The reduction in c-di-GMP levels leads to the altered expression of genes controlling virulence factors, biofilm formation, and motility.
References
The Efficacy of (E)-dodec-2-enoate and its Analogs in Insect Chemical Communication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of insect pest management is continually evolving, with a growing emphasis on sustainable and targeted strategies. Semiochemicals, the chemical signals that mediate interactions between organisms, represent a cornerstone of modern integrated pest management (IPM). Among the vast array of these signaling molecules, (E)-dodec-2-enoate and its structural analogs have demonstrated significant bioactivity, functioning as potent attractants. This guide provides a comparative analysis of the efficacy of these compounds, placing their performance in the context of other well-established insect semiochemicals and offering insights into the experimental validation of their activity.
Quantitative Comparison of Semiochemical Efficacy
The efficacy of a semiochemical is contingent on a multitude of factors, including the target insect species, the behavioral context (e.g., mating, aggregation, alarm), and the concentration of the chemical cue. Below is a comparative table summarizing the efficacy of a close structural analog of this compound, the sweet potato weevil sex pheromone, alongside other prominent insect semiochemicals.
| Semiochemical Class | Compound Example | Target Insect | Bioassay Type | Efficacy Metric | Quantitative Data |
| Pheromone (Attractant) | (Z)-3-dodecenyl (E)-2-butenoate | Sweet Potato Weevil (Cylas formicarius) | Olfactometer | % Male Response | 70-75% attraction at 50-1000 ng doses; inhibition at 10,000 ng[1] |
| Pheromone (Attractant) | (Z)-3-dodecenyl (E)-2-butenoate | Sweet Potato Weevil (Cylas formicarius) | Field Trapping | Mean trap capture | 30 to over 1500 weevils per trap per sampling date, significantly reducing crop damage[2][3] |
| Pheromone (Attractant) | (Z)-3-dodecenyl (E)-2-butenoate | Sweet Potato Weevil (Cylas formicarius) | Field Trapping | Catch Rate vs. Dose | Traps with 1.0 mg of lure caught over 22 times more weevils than traps with 12 µg of lure in the first week[4] |
| Repellent (Synthetic) | N,N-diethyl-meta-toluamide (DEET) | Mosquitoes (Aedes aegypti) | Arm-in-cage | Complete Protection Time | ~301.5 minutes for a 23.8% DEET formulation |
| Repellent (Botanical) | Soybean oil-based repellent | Mosquitoes (Aedes aegypti) | Arm-in-cage | Complete Protection Time | ~94.6 minutes |
| Repellent (Botanical) | IR3535 | Mosquitoes (Aedes aegypti) | Arm-in-cage | Complete Protection Time | ~22.9 minutes |
Experimental Protocols
The quantitative assessment of semiochemical efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key bioassays.
Olfactometer Bioassay for Attractants
This laboratory-based assay is designed to quantify the behavioral response of insects to volatile chemical cues in a controlled environment.
Objective: To determine the dose-dependent attraction of an insect to a specific semiochemical.
Apparatus: A multi-arm olfactometer (e.g., four-armed) made of glass or acrylic, with a central chamber for insect release and arms leading to odor sources. Air is purified (e.g., with activated charcoal) and pushed or pulled through the arms.
Procedure:
-
Preparation of Odor Source: The test compound, (Z)-3-dodecenyl (E)-2-butenoate, is serially diluted in a suitable solvent (e.g., hexane) to achieve a range of concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100, 1000, 10,000 ng/µL).[1][5] A small volume of each dilution is applied to a filter paper disc. A filter paper disc treated with the solvent alone serves as the control.
-
Acclimatization: Insects (e.g., male sweet potato weevils) are starved for a defined period (e.g., 24 hours) and acclimatized to the experimental conditions (temperature, humidity, and light) for at least one hour before the bioassay.
-
Bioassay: The filter paper discs with the test compound and the control are placed at the end of the olfactometer arms. A single insect is introduced into the central chamber.
-
Data Collection: The time the insect spends in each arm and the first arm it enters are recorded for a set duration (e.g., 5-10 minutes). The percentage of insects choosing the arm with the test compound is calculated.
-
Replication: The experiment is replicated multiple times with new insects and freshly prepared odor sources for each replicate to ensure statistical validity. The position of the treatment and control arms is randomized between replicates to avoid positional bias.
Workflow for an Olfactometer Bioassay.
Field Trapping for Attractants
Field trials are essential for evaluating the efficacy of a semiochemical under natural environmental conditions.
Objective: To assess the effectiveness of a pheromone-baited trap in capturing target insects and to determine the optimal lure dosage.
Materials: Insect traps (e.g., bucket traps), pheromone lures with varying doses of the active ingredient (e.g., 10 µg, 100 µg, 1.0 mg), and a suitable field location with a known population of the target insect.[2][4]
Procedure:
-
Trap Deployment: Traps are deployed in the field in a randomized complete block design to account for spatial variability. A minimum distance is maintained between traps to avoid interference.
-
Lure Placement: A pheromone lure of a specific dose is placed inside each trap. Control traps contain no lure.
-
Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target insects is recorded.
-
Lure Replacement: Lures are replaced at specified intervals based on their expected field longevity.
-
Data Analysis: The mean number of insects captured per trap per day (or week) is calculated for each lure dose. Statistical analyses (e.g., ANOVA) are used to compare the efficacy of different doses.
Arm-in-Cage Assay for Repellents
This is a standard laboratory method for evaluating the efficacy of topical insect repellents.
Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against biting insects.
Apparatus: A cage containing a known number of host-seeking insects (e.g., female mosquitoes).
Procedure:
-
Subject Preparation: Human volunteers are recruited for the study. A defined area on the forearm of each volunteer is marked.
-
Repellent Application: A standard amount of the repellent formulation is applied evenly to the marked area of the skin. A control arm remains untreated.
-
Exposure: The treated forearm is inserted into the cage of insects for a specified period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
Data Collection: The time to the first confirmed insect bite on the treated area is recorded. This is the Complete Protection Time.
-
Replication: The assay is repeated with multiple volunteers to obtain a mean CPT.
Insect Olfactory Signaling Pathway
The perception of semiochemicals by insects is a complex process initiated at the peripheral olfactory organs, primarily the antennae. This process involves a sophisticated molecular cascade that transduces the chemical signal into an electrical signal that is then processed by the brain. While the specific receptors for this compound are not fully characterized, a generalized model of insect olfactory signaling provides a framework for understanding its mode of action.
Insects utilize two main families of olfactory receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[6][7] The ORs, which are typically involved in the detection of general odorants and pheromones, form a heteromeric complex with a highly conserved co-receptor called Orco. This complex functions as a ligand-gated ion channel.[7]
The binding of a semiochemical to an OR can trigger two main signaling cascades:
-
Ionotropic Pathway: The binding of the odorant directly gates the OR-Orco ion channel, leading to an influx of cations (such as Na⁺ and Ca²⁺) and depolarization of the olfactory receptor neuron (ORN). This is a rapid response mechanism.
-
Metabotropic Pathway: The OR can also be coupled to G-proteins. Upon odorant binding, the G-protein is activated, which in turn activates downstream effector enzymes like adenylyl cyclase or phospholipase C.
-
cAMP Pathway: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP can then directly bind to and open cyclic nucleotide-gated (CNG) ion channels, leading to cation influx and neuronal depolarization.
-
IP₃ Pathway: Phospholipase C cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular Ca²⁺ stores. This increase in intracellular Ca²⁺ can open Ca²⁺-activated ion channels, further contributing to depolarization.
-
The integration of these pathways allows for a nuanced and sensitive response to a wide range of chemical cues.
Generalized Insect Olfactory Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. researchgate.net [researchgate.net]
- 6. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of Insect Olfactory Receptor Responses to Dodecenoate Isomers
For researchers, scientists, and drug development professionals, understanding the specificity of insect olfactory receptors (ORs) is paramount for developing targeted and effective pest management strategies and other olfactory-based applications. This guide provides a comparative analysis of the cross-reactivity of insect ORs to various dodecenoate isomers, supported by experimental data and detailed methodologies.
Insects rely on a sophisticated olfactory system to detect and discriminate a vast array of volatile compounds, including pheromones and plant odors. A key component of this system is the olfactory receptor, a protein that binds to specific odorant molecules and initiates a neural signal. The ability of an OR to be activated by a range of structurally similar molecules, known as cross-reactivity, is a critical factor in determining the breadth of an insect's olfactory perception. Dodecenoates, a class of chemical compounds often found in insect pheromones, provide an excellent model for studying this phenomenon due to their various isomeric forms.
Comparative Response of Olfactory Receptors to Dodecenoate Isomers
The following table summarizes the response of two olfactory receptors from O. furnacalis, OfurOR4 and OfurOR6, to the Z and E isomers of 12-tetradecenyl acetate (a C14 acetate, structurally similar to dodecenoates). The data is derived from heterologous expression in Xenopus oocytes followed by two-electrode voltage-clamp recordings.
| Olfactory Receptor | Ligand (Isomer) | Mean Current (nA) ± SEM |
| OfurOR4 | Z12-14:OAc | 1876.8 ± 165 |
| E12-14:OAc | 727.9 ± 120.4 | |
| OfurOR6 | Z12-14:OAc | (not specified as a primary responder) |
| E12-14:OAc | (strong response, but specific value not provided) |
Data extracted from Functional Studies of Sex Pheromone Receptors in Asian Corn Borer Ostrinia furnacalis.
This data clearly demonstrates that OfurOR4 responds more strongly to the Z12-14:OAc isomer than the E12-14:OAc isomer, indicating a degree of specificity. In contrast, OfurOR6 is reported to respond primarily to the E12-14:OAc isomer. This differential tuning to geometric isomers is a common feature of insect pheromone receptors and highlights the molecular basis for the precise discrimination of pheromone blends.
Experimental Protocols
The functional characterization of insect olfactory receptors and their response to different isomers typically involves a series of sophisticated experimental techniques. The data presented above was obtained using a heterologous expression system, a powerful method for deorphanizing olfactory receptors (i.e., identifying their specific ligands).
Heterologous Expression in Xenopus Oocytes and Two-Electrode Voltage-Clamp Recording
This in vitro method allows for the functional analysis of a specific olfactory receptor in a controlled environment, isolated from the complexities of the native olfactory sensory neuron.
-
Cloning and cRNA Synthesis: The gene encoding the olfactory receptor of interest (e.g., OfurOR4) and the obligatory co-receptor (Orco) are cloned from the insect's antennal tissue. The DNA is then transcribed into complementary RNA (cRNA).
-
Oocyte Injection: The cRNA for the OR and Orco are co-injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for the expression and assembly of the functional receptor-ion channel complex on the oocyte membrane.
-
Two-Electrode Voltage-Clamp (TEVC) Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for recording current. The oocyte is perfused with a buffer solution, and the different dodecenoate isomers are applied at a known concentration.
-
Data Acquisition and Analysis: The inward current generated by the influx of ions through the activated OR-Orco channel is recorded. The amplitude of the current is proportional to the degree of receptor activation. By comparing the currents elicited by different isomers, a quantitative measure of the receptor's specificity can be obtained.
Visualizing Olfactory Signaling and Experimental Workflows
To better understand the processes involved in olfactory reception and its experimental characterization, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: Generalized insect olfactory signaling pathway.
Caption: Experimental workflow for OR deorphanization.
Validation of a new synthetic route for (E)-dodec-2-enoate
A Comparative Guide to the Synthesis of (E)-dodec-2-enoate: Established vs. Novel Routes
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of established and novel synthetic routes for this compound, a valuable intermediate in the synthesis of various bioactive molecules. We will compare the widely-used Horner-Wadsworth-Emmons and Wittig reactions with a promising newer method, Ruthenium-catalyzed cross-metathesis. The comparison will focus on key performance indicators such as reaction yield, stereoselectivity, and reaction conditions, supported by detailed experimental protocols.
Comparison of Synthetic Routes
| Parameter | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction | Ruthenium-Catalyzed Cross-Metathesis |
| Starting Materials | Decanal, Triethyl phosphonoacetate | Decyltriphenylphosphonium bromide, Ethyl glyoxylate | 1-Undecene, Ethyl acrylate |
| Key Reagents/Catalyst | Sodium hydride (NaH) | n-Butyllithium (n-BuLi) | Grubbs II catalyst |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Dichloromethane (CH2Cl2) |
| Reaction Temperature | 0 °C to room temperature | -78 °C to room temperature | 40 °C (reflux) |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | 12 - 24 hours |
| Typical Yield | 85 - 95% | 70 - 85% | 80 - 90% |
| (E/Z) Selectivity | >95:5 | >90:10 (with stabilized ylides) | >98:2 |
| Purification Method | Column chromatography | Column chromatography | Column chromatography |
Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers from aldehydes and stabilized phosphonate ylides.
Protocol:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, triethyl phosphonoacetate (1.1 eq) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction mixture is cooled back to 0 °C, and a solution of decanal (1.0 eq) in THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours until TLC analysis indicates the consumption of the aldehyde.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford ethyl this compound.
Wittig Reaction
The Wittig reaction is another cornerstone of alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone. For the synthesis of (E)-α,β-unsaturated esters, a stabilized ylide is typically employed.
Protocol:
-
To a stirred solution of decyltriphenylphosphonium bromide (1.05 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.0 eq, as a solution in hexanes) is added dropwise.
-
The resulting deep red solution is stirred at -78 °C for 1 hour.
-
A solution of ethyl glyoxylate (1.0 eq) in THF is added dropwise to the ylide solution at -78 °C.
-
The reaction mixture is slowly allowed to warm to room temperature and stirred for 4-8 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to remove the triphenylphosphine oxide byproduct and isolate ethyl this compound.
Ruthenium-Catalyzed Cross-Metathesis
Olefin metathesis has emerged as a powerful tool in organic synthesis. For the preparation of this compound, a cross-metathesis reaction between a terminal alkene and an acrylate ester can be employed using a ruthenium catalyst.
Protocol:
-
To a solution of 1-undecene (1.0 eq) and ethyl acrylate (1.2 eq) in anhydrous and degassed dichloromethane (CH2Cl2) under an inert atmosphere, Grubbs II catalyst (e.g., 1-3 mol%) is added.
-
The reaction mixture is heated to reflux (approximately 40 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by GC-MS or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel to yield ethyl this compound.
Visualizing the Synthetic Pathways and Validation Workflow
To better illustrate the relationships between the synthetic routes and the process of validating a new route, the following diagrams are provided.
Caption: Overview of the starting materials and key reagents for the compared synthetic routes.
Caption: A three-stage workflow for the validation of a new synthetic route in a regulated environment.
A Comparative Analysis of (E)-dodec-2-enoate Lure Formulations for Insect Monitoring and Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different lure formulations based on (E)-dodec-2-enoate and its analogues, primarily ethyl (2E, 4Z)-2,4-decadienoate, commonly known as the pear ester. This kairomone has demonstrated significant potential in the monitoring and management of various insect pests, most notably the codling moth (Cydia pomonella), a major pest in pome fruit orchards worldwide.[1] The following sections present quantitative data from comparative field trials, detailed experimental protocols, and diagrams illustrating the biological and experimental frameworks.
Data Presentation: Comparative Trap Catch Analysis
The efficacy of a lure is primarily determined by the number of target insects captured in traps. The following tables summarize the mean trap catches from various field trials comparing different lure formulations.
Table 1: Comparison of Pear Ester and Codlemone Lures in Apple and Pear Orchards
| Lure Formulation | Mean Total Catch (± SE) in Apple (2003/04) | Mean Total Catch (± SE) in Apple (2004/05) | Mean Total Catch (± SE) in Pear (2003/04) | Mean Total Catch (± SE) in Pear (2004/05) |
| L2 (1 mg Codlemone) | 1.8 ± 0.3 | 0.5 ± 0.1 | 1.5 ± 0.4 | 0.3 ± 0.1 |
| Mega (10 mg Codlemone) | 1.5 ± 0.3 | 0.6 ± 0.1 | 1.2 ± 0.3 | 0.4 ± 0.1 |
| DA2313 (3 mg Pear Ester) | 2.5 ± 0.5 | 0.7 ± 0.1 | 2.1 ± 0.5 | 0.5 ± 0.1 |
| Combo (3 mg Pear Ester + 3 mg Codlemone) | 5.9 ± 0.9 | 2.1 ± 0.3 | 4.9 ± 1.0 | 1.3 ± 0.2 |
Data adapted from field trials in orchards under mating disruption.[1][2] "SE" denotes Standard Error.
Table 2: Efficacy of Pear Ester and Acetic Acid Lures in Hungarian Orchards
| Lure Formulation | Mean Catch Relative to Pheromone Trap (%) |
| Pear Ester alone | Very weak and unsatisfactory |
| Pear Ester + Acetic Acid | 25% |
These trials indicated that the addition of acetic acid significantly enhances the attractiveness of pear ester lures.[3]
Table 3: Comparison of a Four-Component Kairomone Lure (CM4K) with Other Formulations
| Lure Formulation | Mean Total Catch (± SE) |
| PH1X (Standard Pheromone) | Varies by trial |
| Combo + AA (Pear Ester, Codlemone, Acetic Acid) | Significantly greater than PH1X in 4 trials |
| CM4K (Pear Ester, DMNT, Linalool Oxide, Acetic Acid) | Up to 11-fold higher than PH1X; up to 3-fold higher than Combo + AA |
The CM4K lure, a four-component blend, has been shown to be a highly potent, non-pheromone-based attractant for both male and female codling moths.[4]
Experimental Protocols
The following protocols are synthesized from the methodologies described in the cited field trials.
1. Lure Preparation and Composition:
-
Lures: Lures are typically prepared by impregnating a carrier, such as a grey halobutyl rubber septum, with the semiochemicals.[1]
-
Formulations:
-
Pear Ester (DA2313): Septa are loaded with 3 mg of ethyl (E,Z)-2,4-decadienoate.[1]
-
Codlemone (L2 and Mega): Septa are loaded with 1 mg (L2) or 10 mg (Mega) of (E,E)-8,10-dodecadien-1-ol.[1]
-
Combination (Combo): Septa are loaded with 3 mg of pear ester and 3 mg of codlemone.[1]
-
Multi-component (CM4K): A blend of pear ester, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), 6-ethenyl-2,2,6-trimethyloxan-3-ol (pyranoid linalool oxide), and an acetic acid co-lure.[4][5]
-
2. Trap Design and Deployment:
-
Trap Type: Diamond-shaped or delta sticky traps are commonly used.[1][5] For some applications, non-saturating bucket traps may be employed.[5]
-
Placement: Traps are typically placed in the upper third of the tree canopy.[5]
-
Density and Spacing: In experimental plots, traps are often placed with a specific density (e.g., 60 traps per hectare) and spacing (e.g., 25 meters apart) to ensure independence and adequate coverage.[5]
3. Experimental Design and Data Collection:
-
Orchard Conditions: Trials are conducted in relevant orchard types (e.g., apple, pear) and often under specific pest management programs like mating disruption.[1][2][4]
-
Replication: Experiments are replicated across multiple plots to ensure statistical validity.[1][4]
-
Monitoring: Traps are checked at regular intervals (e.g., weekly), and the number of captured male and female moths is recorded. Lures and sticky liners are replaced as needed, typically every two to ten weeks depending on the formulation's longevity.[4][5]
-
Data Analysis: Statistical methods, such as the Wald statistic, are used to determine significant differences in trap catches between different lure formulations.[1]
Mandatory Visualizations
Olfactory Signaling Pathway for this compound
The following diagram illustrates the putative olfactory signaling pathway for the pear ester in the codling moth, Cydia pomonella. The process begins with the odorant molecule binding to an Odorant-Binding Protein (OBP) and being transported to a specific olfactory receptor.
Caption: Olfactory signaling pathway for the pear ester in Cydia pomonella.
Experimental Workflow for Comparative Field Trials
This diagram outlines the typical workflow for conducting a comparative field trial of different insect lure formulations.
Caption: Workflow for comparative field trials of insect lure formulations.
References
A Comparative Guide to Isomeric Purity Analysis of Synthetic (E)-dodec-2-enoate
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is paramount in the fields of chemical research and pharmaceutical development. For α,β-unsaturated esters like (E)-dodec-2-enoate, the geometric configuration around the carbon-carbon double bond dictates its physicochemical properties and biological activity. Ensuring high isomeric purity of the desired (E)-isomer is critical for reproducible experimental results and for meeting stringent regulatory requirements in drug manufacturing. This guide provides an objective comparison of the three primary analytical techniques for determining the isomeric purity of synthetic this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical method for isomeric purity analysis depends on several factors, including the required resolution, sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of the performance of GC, HPLC, and NMR for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and a stationary phase. | Differentiation based on the distinct magnetic environments of protons near the double bond. |
| Resolution of E/Z Isomers | Good to excellent with highly polar capillary columns (e.g., cyanopropyl phases). Baseline separation is often achievable.[1] | Excellent, particularly with silver ion (Ag+) HPLC, which separates based on the interaction of the double bond with silver ions.[2] | Excellent for quantification of known isomers. Resolution of signals is dependent on the magnetic field strength. |
| Sensitivity | High, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Moderate to high, depending on the detector (e.g., UV, MS). | Lower sensitivity compared to GC and HPLC, typically requiring more sample. |
| Quantification Accuracy | High, based on peak area normalization. | High, based on peak area normalization from a UV or other concentration-dependent detector. | Very high, as signal integration is directly proportional to the number of nuclei, allowing for accurate ratio determination without the need for response factor correction. |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Moderate, with typical run times of 20-40 minutes. | Low to moderate, as sample preparation is minimal, but acquisition times can be longer for dilute samples. |
| Instrumentation Requirement | Gas chromatograph with a capillary column and a suitable detector (FID or MS). | HPLC system with a suitable column (e.g., Ag+-impregnated silica) and detector. | NMR spectrometer (e.g., 300-600 MHz). |
| Primary Advantage | High resolution and sensitivity for volatile compounds. | Excellent separation of geometric isomers that may be difficult to resolve by GC. | Provides unambiguous structural information and highly accurate quantification without the need for isomer-specific standards. |
| Primary Limitation | Requires the analyte to be volatile and thermally stable. | Can be more complex to develop methods, especially for Ag+-HPLC. | Lower sensitivity and higher instrument cost. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of unsaturated fatty acid esters and can be adapted for this compound.
Gas Chromatography (GC-FID)
This protocol is designed for the quantification of the E/Z isomer ratio of dodec-2-enoate using a high-polarity capillary column for optimal separation.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.
-
Carrier Gas: Helium or Hydrogen
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthetic this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 220 °C at 3 °C/min, and hold for 10 minutes.[1]
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: Identify the peaks corresponding to the (Z)- and this compound isomers based on their retention times (the (E)-isomer typically elutes before the (Z)-isomer on polar columns). Calculate the percentage of each isomer using the peak area normalization method.
Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)
This method provides excellent separation of geometric isomers based on the complexation of the double bond with silver ions impregnated on the stationary phase.[2]
Instrumentation:
-
HPLC system with a UV detector
-
Column: ChromSpher 5 Lipids column (250 x 4.6 mm ID) or a similar silica column impregnated with silver nitrate.
-
Mobile Phase: A gradient of acetonitrile in hexane.
Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase solvent to a concentration of about 1 mg/mL.
-
HPLC Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Mobile Phase Gradient: Start with 0.1% acetonitrile in hexane, hold for 10 minutes, then linearly increase to 1% acetonitrile over 20 minutes.
-
Injection Volume: 10 µL
-
-
Data Analysis: The (E)-isomer will elute earlier than the (Z)-isomer due to weaker interaction with the silver ions. The isomeric purity is determined by the relative peak areas.
¹H NMR Spectroscopy
¹H NMR spectroscopy allows for the direct quantification of the E/Z isomer ratio by integrating the distinct signals of the vinylic protons.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better resolution)
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of CDCl₃.
-
NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
-
Data Analysis:
-
The vinylic protons of the (E)- and (Z)-isomers will have characteristic chemical shifts and coupling constants.
-
For this compound, the proton at C3 (adjacent to the ester) typically appears as a doublet of triplets around 6.9 ppm with a large coupling constant (J ≈ 15.6 Hz) characteristic of a trans configuration.
-
The corresponding proton in the (Z)-isomer would appear at a different chemical shift with a smaller coupling constant (J ≈ 11.6 Hz).
-
The isomeric ratio is calculated by integrating the respective vinylic proton signals.
-
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for GC analysis and the logical relationship in selecting an analytical method.
References
(E)-dodec-2-enoate: A Comparative Guide to Potential Synergistic and Antagonistic Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E)-dodec-2-enoate is an unsaturated fatty acid with a chemical structure that suggests potential biological activity. However, a comprehensive review of current scientific literature reveals a significant gap in our understanding of its synergistic and antagonistic interactions with other compounds. This guide aims to provide a comparative framework for researchers by summarizing the known biological effects of structurally similar molecules and extrapolating potential interactions of this compound. By presenting data from related unsaturated fatty acids, this document offers a foundation for future research and highlights the necessity for empirical investigation into the pharmacological profile of this compound.
Introduction: The Knowledge Gap
Direct experimental evidence detailing the synergistic and antagonistic effects of this compound is currently unavailable in the public domain. This guide, therefore, utilizes a comparative approach, drawing on data from the structurally related compound (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate and other unsaturated fatty acids to infer potential activities and to propose avenues for future research. The information presented herein should be considered as a theoretical framework to guide experimental design rather than a definitive statement of the compound's properties.
Biological Activity of a Structurally Related Compound
A study on (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound with a similar dodec-2-enoate core structure, has demonstrated significant gastroprotective effects. This activity was found to be independent of the nitric oxide, prostaglandin, and sulfhydryl pathways, suggesting a novel mechanism of action. This finding provides a preliminary indication that this compound itself may possess bioactive properties worthy of investigation.
Potential Synergistic Effects of this compound: A Comparative Analysis
Unsaturated fatty acids have been shown to exhibit synergistic effects with a variety of therapeutic agents, particularly antibiotics and anticancer drugs. These interactions are often attributed to the ability of fatty acids to modulate cell membrane fluidity, disrupt bacterial biofilms, or influence cellular signaling pathways.
Synergy with Antibiotics
Several studies have demonstrated that unsaturated fatty acids can enhance the efficacy of antibiotics against pathogenic bacteria. For instance, myristoleic acid has been shown to act synergistically with aminoglycoside antibiotics against Staphylococcus aureus.[1][2][3] This effect is thought to be mediated by the fatty acid's ability to disrupt the bacterial cell membrane, thereby facilitating antibiotic entry. Given its structure as an unsaturated fatty acid, this compound could potentially exhibit similar synergistic properties.
Table 1: Examples of Synergistic Effects of Unsaturated Fatty Acids with Antibiotics
| Unsaturated Fatty Acid | Antibiotic Class | Bacterial Strain | Observed Effect |
| Myristoleic acid | Aminoglycosides (Tobramycin, Kanamycin, Gentamicin, Streptomycin) | Staphylococcus aureus (MSSA & MRSA) | >4-log decrease in cell survival compared to tobramycin alone.[1] |
| Palmitoleic acid | Glycopeptides (Vancomycin) | Staphylococcus aureus | 6-log decrease in viable bacteria after 6 hours when combined.[4] |
| Linoleic acid | Glycopeptides (Vancomycin) | Staphylococcus aureus | 6-log decrease in viable bacteria after 6 hours when combined.[4] |
| Lauric acid | Aminoglycosides (Gentamicin, Streptomycin) | Staphylococcus aureus | Enhanced antibacterial efficacy.[3] |
| Oleic acid | Macrolides (Erythromycin) | Staphylococcus aureus | Enhanced antibacterial efficacy.[3] |
Synergy with Anticancer Drugs
Omega-3 polyunsaturated fatty acids (PUFAs), such as EPA and DHA, have been reported to enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin in lung adenocarcinoma cells.[5] The proposed mechanisms include increased intracellular reactive oxygen species (ROS) generation and depolarization of the mitochondrial membrane potential.[5] It is plausible that this compound, as an unsaturated fatty acid, could also sensitize cancer cells to chemotherapy through similar mechanisms.
Table 2: Examples of Synergistic Effects of Unsaturated Fatty Acids with Anticancer Drugs
| Unsaturated Fatty Acid | Anticancer Drug | Cancer Cell Line | Observed Effect |
| Eicosapentaenoic acid (EPA) | Doxorubicin | Human lung adenocarcinoma | Moderate synergism (Combination Index > 0.5).[5] |
| Docosahexaenoic acid (DHA) | Doxorubicin | Human lung adenocarcinoma | Strong synergism (Combination Index < 0.5).[5] |
| ω-3 LCPUFAs | Doxorubicin, Epirubicin, 5-Fluorouracil, Mitomycin C, etc. | Various cancer types | Enhanced efficacy of chemotherapy.[6] |
| d-limonene | Docetaxel | Human prostate carcinoma (DU-145) | Synergistic effects resulted in higher ROS generation and increased caspase activity.[7] |
| Thymoquinone | Doxorubicin, Paclitaxel | Various human cancer cells | Improved anti-neoplastic properties of doxorubicin; modulated apoptosis and cell proliferation pathways with paclitaxel.[7] |
Potential Antagonistic Effects of this compound: A Comparative Analysis
Antagonistic interactions involving unsaturated fatty acids are less commonly reported but are crucial to consider in drug development. These effects can arise from competition for enzyme binding sites or interference with drug metabolism.
Interference with Drug Metabolism
Unsaturated fatty acids have been shown to inhibit the hepatic microsomal metabolism of certain drugs. The degree of inhibition often increases with the degree of unsaturation.[8] For example, linoleic acid can competitively inhibit the metabolism of drugs like p-nitroanisole and benzphetamine.[8] Therefore, it is conceivable that this compound could antagonize the effects of drugs that are substrates for the same metabolic enzymes.
Table 3: Examples of Antagonistic Effects of Unsaturated Fatty Acids
| Unsaturated Fatty Acid | Affected Process/Drug Class | Organism/System | Observed Effect |
| Unsaturated fatty acids (general) | Hepatic microsomal metabolism of 'type I' drugs | Rat and rabbit liver microsomes | Inhibition of drug metabolism, increasing with unsaturation.[8] |
Experimental Protocols for Investigating Synergistic and Antagonistic Effects
To empirically determine the interactive profile of this compound, standardized experimental protocols are essential. The following outlines a general workflow for assessing synergy and antagonism.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to quantify the interaction between two compounds.
Experimental Workflow:
-
Preparation of Compounds: Prepare stock solutions of this compound and the test compound (e.g., an antibiotic or anticancer drug) in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the test compound along the y-axis. This creates a matrix of varying concentration combinations.
-
Inoculation: Add the target cells (e.g., bacteria or cancer cells) at a standardized density to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Assessment of Activity: Determine the minimum inhibitory concentration (MIC) for bacteria or the half-maximal inhibitory concentration (IC50) for cancer cells for each compound alone and in combination.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FIC of compound A + FIC of compound B Where FIC A = (MIC of A in combination) / (MIC of A alone) and FIC B = (MIC of B in combination) / (MIC of B alone).
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Caption: Workflow for synergy testing using the checkerboard assay.
Potential Signaling Pathways for Investigation
Unsaturated fatty acids are known to modulate various signaling pathways, which could be the basis for their synergistic or antagonistic effects. Investigating the impact of this compound on these pathways could provide mechanistic insights.
Potential Pathways to Investigate:
-
NF-κB Signaling Pathway: Some unsaturated fatty acids can inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
-
MAPK Signaling Pathway: The MAPK pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, and can be modulated by fatty acids.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell growth and survival and is a known target for some fatty acids.
Caption: Potential signaling pathways modulated by unsaturated fatty acids.
Conclusion and Future Directions
While direct evidence is lacking, the structural similarity of this compound to other bioactive unsaturated fatty acids suggests a high potential for synergistic and antagonistic interactions with other compounds. This guide provides a comparative framework to stimulate and guide future research in this area. It is imperative that the scientific community undertakes rigorous experimental evaluation of this compound to elucidate its pharmacological profile and to explore its potential as a therapeutic agent or adjuvant. The proposed experimental workflows and signaling pathways for investigation offer a starting point for such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic-induced accumulation of lipid II synergizes with antimicrobial fatty acids to eradicate bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ω-3 Long Chain Polyunsaturated Fatty Acids as Sensitizing Agents and Multidrug Resistance Revertants in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective [mdpi.com]
- 8. The effects of unsaturated fatty acids on hepatic microsomal drug metabolism and cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of (E)-dodec-2-enoate in Agriculture: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and effective agricultural pest management solutions has led to a growing interest in naturally derived compounds. Among these, fatty acids and their derivatives have shown promise as biopesticides. This guide provides a comparative analysis of (E)-dodec-2-enoate, a specific unsaturated fatty acid, against conventional synthetic pesticides and other biopesticide alternatives. While direct, large-scale agricultural data for this compound is limited, this analysis extrapolates from existing research on similar fatty acids to provide a forward-looking perspective on its potential costs and benefits.
Performance and Efficacy: A Comparative Overview
There is a lack of specific field data on the performance of this compound. However, research on analogous fatty acids, such as dodecanoic acid, suggests potential efficacy against a range of agricultural pests, particularly nematodes and certain insects. The proposed mechanisms of action often involve disruption of cell membranes or interference with critical life processes of the target organisms.
In contrast, synthetic pesticides generally offer broad-spectrum and rapid pest control. Biopesticides, including microbial and plant-based products, are known for their target specificity and more environmentally benign profiles.[1][2][3][4]
Table 1: Hypothetical Performance Comparison of Pest Control Agents
| Feature | This compound (Hypothetical) | Synthetic Pesticides (e.g., Organophosphates, Carbamates) | Other Biopesticides (e.g., Neem Oil, Bacillus thuringiensis) |
| Target Pests | Nematodes, specific insects (based on related fatty acids) | Broad-spectrum (insects, fungi, weeds) | Target-specific (e.g., certain insect larvae, fungi) |
| Mode of Action | Disruption of cell membranes, metabolic interference | Neurotoxicity, enzyme inhibition | Various (e.g., hormonal disruption, gut disruption) |
| Speed of Action | Likely moderate to slow | Rapid knockdown | Generally slower than synthetic pesticides[4] |
| Persistence in Environment | Likely low, biodegradable | Can be high, potential for residue | Low, biodegradable[1][4] |
| Resistance Development | Potentially lower due to multiple modes of action | High potential for resistance development | Generally lower potential for resistance |
| Impact on Non-Target Organisms | Expected to be lower than synthetic pesticides | Can be high, affecting beneficial insects and wildlife[1][2] | Generally low, high specificity[2][4] |
Cost-Benefit Analysis: A Prospective Look
A direct cost-benefit analysis for this compound is not feasible due to the absence of commercial production and field trial data. The current market price for research-grade (E)-dodec-2-enoic acid is high and not representative of bulk agricultural use.
However, a hypothetical analysis can be constructed based on the potential benefits of a fatty acid-based biopesticide and the known costs of current solutions.
Benefits of this compound (Potential):
-
Reduced Environmental Impact: Biopesticides are generally biodegradable and have lower toxicity to non-target organisms, which can lead to long-term ecological benefits and reduced cleanup costs.[1][3]
-
Management of Pesticide Resistance: The novel mode of action of fatty acids could be a valuable tool in integrated pest management (IPM) programs to combat resistance to synthetic pesticides.
-
Improved Crop Quality: Reduced reliance on synthetic chemicals can lead to lower residue levels in produce, potentially commanding higher prices in certain markets.
Costs to Consider:
-
Production Cost: The synthesis or extraction of a specific isomer like this compound at an industrial scale is a significant cost factor.
-
Application Costs: Biopesticides may require more frequent applications or specific formulations to be effective, potentially increasing labor and equipment costs.[4]
-
Efficacy: If the efficacy is lower than synthetic alternatives, higher application rates or the need for supplementary treatments could offset cost savings from other areas.
Table 2: Estimated Cost Comparison of Pest Control Strategies (per acre)
| Cost Component | This compound (Hypothetical) | Synthetic Insecticides/Nematicides |
| Active Ingredient Cost | Unknown (currently high for research quantities) | $64 - $212 (for sweet corn, for example)[5] |
| Application Cost (Aerial Spraying) | Variable (dependent on number of applications) | ~$38 - $50 (per application)[5] |
| Environmental & Health Costs (Externalities) | Potentially lower | Higher (e.g., water contamination, harm to pollinators) |
| Total Estimated Cost (excluding externalities) | Highly Variable | ~$102 - $262+ |
Note: Costs for synthetic pesticides can vary significantly based on the crop, target pest, and specific product used.
Experimental Protocols
Detailed experimental protocols are crucial for evaluating the efficacy of any new agricultural treatment. Below are generalized protocols for assessing the nematicidal and insecticidal activity of a compound like this compound.
Nematicide Efficacy Testing in Soil
This protocol is adapted from standard laboratory and greenhouse methods for evaluating nematicides.
-
Nematode Culture: Maintain a culture of a target plant-parasitic nematode species (e.g., Meloidogyne incognita) on a susceptible host plant (e.g., tomato) in a greenhouse.
-
Inoculum Preparation: Extract nematode eggs from the roots of infected plants using a sodium hypochlorite solution.
-
Soil Treatment: Prepare pots with a sandy loam soil sterilized to eliminate other microorganisms. Apply this compound at various concentrations to the soil. A control group with no treatment and a positive control with a commercial nematicide should be included.
-
Planting and Inoculation: Plant a seedling of a susceptible host plant in each pot. After one week, inoculate the soil with a standardized number of nematode eggs.
-
Growth Conditions: Maintain the pots in a greenhouse with controlled temperature and light conditions.
-
Data Collection: After a set period (e.g., 30-60 days), harvest the plants. Assess root galling (for root-knot nematodes) and extract and count the number of nematode eggs and juveniles from the roots and soil. Plant growth parameters such as shoot and root weight should also be measured.
-
Analysis: Compare the nematode reproduction and plant growth in the treated groups to the control groups to determine the efficacy of the compound.
Insecticidal Activity Bioassay
This protocol describes a common method for assessing the toxicity of a compound to insect larvae.[6]
-
Insect Rearing: Maintain a laboratory colony of the target insect species (e.g., Spodoptera littoralis).
-
Diet Preparation: Prepare an artificial diet for the insect larvae.
-
Treatment Application: Incorporate this compound into the artificial diet at various concentrations. Control diets should include one with no compound and one with the solvent used to dissolve the compound.
-
Bioassay: Place a single larva of a specific instar (e.g., second instar) into a petri dish or vial containing the treated diet.[6] Use multiple replicates for each concentration.
-
Incubation: Keep the bioassay containers in a controlled environment (temperature, humidity, light).
-
Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, 72 hours).[6]
-
Analysis: Calculate the lethal concentration (e.g., LC50) using probit analysis to determine the toxicity of the compound.
Visualizing Pathways and Workflows
To better understand the context of this analysis, the following diagrams illustrate a potential mechanism of action and a typical experimental workflow.
Caption: Hypothetical mechanism of this compound on a pest organism.
Caption: General workflow for evaluating a novel biopesticide.
Conclusion
This compound, as a representative of unsaturated fatty acids, holds theoretical promise as a biopesticide. Its potential for a favorable environmental profile and as a tool for resistance management are significant advantages. However, the current lack of specific efficacy and cost data necessitates a cautious and research-oriented approach. The information and protocols provided in this guide are intended to serve as a foundation for further investigation into the agricultural applications of this compound and similar compounds. Future research should focus on scalable production methods, formulation optimization, and rigorous field trials to accurately determine its cost-effectiveness and role in sustainable agriculture.
References
- 1. Biopesticides as a promising alternative to synthetic pesticides: A case for microbial pesticides, phytopesticides, and nanobiopesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inside.battelle.org [inside.battelle.org]
- 3. Pesticides vs. Biopesticides: From Pest Management to Toxicity and Impacts on the Environment and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ozonebiotech.com [ozonebiotech.com]
- 5. ncfap.org [ncfap.org]
- 6. 4.5. Bioassay for Insecticidal Activity against Larvae of D. melanogaster [bio-protocol.org]
A Comparative Analysis of Synthetic vs. Naturally Sourced (E)-dodec-2-enoate Efficacy
A comprehensive guide for researchers and drug development professionals on the therapeutic potential and underlying mechanisms of a promising fatty acid ester.
Efficacy of a Naturally Sourced (E)-dodec-2-enoate Derivative
A significant study on a naturally sourced derivative isolated from the leaves of Heliotropium indicum has demonstrated potent gastroprotective effects. The compound, (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, was identified as the active principle responsible for the plant's traditional use in treating gastric ulcers.
Quantitative Data Summary
The gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate was evaluated in an ethanol-induced gastric ulcer model in mice. The compound exhibited a dose-dependent protective effect, with the following key findings:
| Compound | Dose (mg/kg) | Ulcer Inhibition (%) | ED₅₀ (mg/kg) |
| (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate | 3 | 45.3 ± 5.2 | 5.92 ± 2.48 |
| 30 | 78.1 ± 3.9 | ||
| 100 | 90.1 ± 3.1 | ||
| Carbenoxolone (Reference Drug) | 10 | 35.7 ± 4.5 | Not Determined |
| 30 | 65.2 ± 6.1 | ||
| 100 | 85.4 ± 2.8 |
Synthetic this compound: An Area Ripe for Exploration
Currently, there is a notable gap in the literature regarding the specific biological efficacy of synthetically produced this compound. However, the broader class of synthetic long-chain fatty acid esters has been the subject of research for various applications, including as anti-bacterial and anti-inflammatory agents. The synthesis of (E)-dodec-2-enoic acid and its esters is well-established, paving the way for future investigations into their pharmacological activities. The synthesis typically involves the Wittig or Horner-Wadsworth-Emmons reaction to create the α,β-unsaturated ester moiety.
The lack of direct efficacy data for synthetic this compound underscores a significant research opportunity. Future studies should focus on synthesizing this compound and evaluating its activity in various biological assays, including the gastroprotective model detailed below, to allow for a direct comparison with its naturally occurring counterparts.
Experimental Protocols
Ethanol-Induced Gastric Ulcer Model in Mice
This in vivo model is a standard and reliable method for evaluating the gastroprotective effects of test compounds.
Animals: Male CD-1 mice (20-25 g) are used. Animals are fasted for 24 hours before the experiment but allowed free access to water.
Procedure:
-
Animals are divided into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (e.g., carbenoxolone), and test groups receiving different doses of the compound.
-
The test compound or vehicle is administered orally (p.o.).
-
One hour after treatment, all animals receive absolute ethanol (0.2 mL/mouse) orally to induce gastric ulcers.
-
One hour after ethanol administration, the animals are euthanized by cervical dislocation.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for lesions. The ulcer index is determined by measuring the length and number of hemorrhagic lesions.
-
The percentage of ulcer inhibition is calculated using the formula: [(UI_control - UI_treated) / UI_control] x 100, where UI is the ulcer index.
Potential Signaling Pathways
While the precise signaling pathway for (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate's gastroprotective effect has not been fully elucidated, it was found to be independent of nitric oxide, prostaglandins, and sulfhydryl groups. Fatty acid derivatives are known to modulate various cellular processes. One area of interest is their potential to interfere with bacterial communication systems, such as quorum sensing.
Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa is an opportunistic pathogen that utilizes a complex quorum-sensing system to regulate the expression of virulence factors. The system is primarily controlled by the las and rhl hierarchical pathways, which are regulated by the autoinducers 3-oxo-C12-HSL and C4-HSL, respectively. Inhibition of these pathways can attenuate the pathogenicity of the bacterium. The potential of fatty acid esters to act as quorum sensing inhibitors is an active area of research.
Experimental Workflow: From Natural Source to Efficacy Testing
The process of identifying and validating the efficacy of a naturally sourced compound involves several key stages, from extraction to in vivo testing.
Comparative Analysis of (E)-dodec-2-enoate Analogues in Preclinical Gastric Ulcer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the dose-response data for a derivative of (E)-dodec-2-enoate, specifically (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, in a preclinical model of gastric injury. Due to the limited publicly available data on this compound itself, this analogue serves as a primary subject for this analysis. The guide compares its gastroprotective effects with the established anti-ulcer agent, carbenoxolone. All data is presented in structured tables, with detailed experimental protocols and visualizations of the proposed signaling pathway and experimental workflow.
Dose-Response Data Summary
The following table summarizes the dose-dependent gastroprotective effects of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate and the comparator drug, carbenoxolone, in an ethanol-induced gastric lesion model in mice. The data is extracted from a peer-reviewed study and illustrates the percentage of gastroprotection at various oral doses.
| Compound | Dose (mg/kg) | Mean Ulcerated Area (mm²) ± SEM | Percentage of Gastroprotection (%) |
| Vehicle Control (0.5% Tween 80) | - | 135.4 ± 10.2 | - |
| (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate | 3 | 98.7 ± 8.5 | 27.1 |
| 30 | 45.2 ± 5.1 | 66.6 | |
| 100 | 13.4 ± 4.2 | 90.1 | |
| Carbenoxolone | 10 | 102.3 ± 9.8 | 24.4 |
| 30 | 65.1 ± 7.3 | 52.0 | |
| 100 | 28.9 ± 4.9 | 78.7 |
*p ≤ 0.05 compared to the vehicle control group.
The study reported an ED₅₀ of 5.92 ± 2.48 mg/kg for (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate.
Experimental Protocols
The data presented was obtained from experiments conducted using an ethanol-induced gastric ulcer model in mice. This is a standard and widely used preclinical model to evaluate the gastroprotective potential of test compounds.
Animals
Male CD1 mice, weighing between 30-40g, were used for the experiments. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. Prior to the experiment, the mice were fasted for 24 hours but had continued access to water.
Induction of Gastric Lesions
Gastric ulcers were induced by the oral administration of absolute ethanol. The volume of ethanol administered was typically 0.2 mL per animal. Ethanol induces severe hemorrhagic lesions in the gastric mucosa, providing a measurable outcome for the assessment of gastroprotective agents.
Drug Administration
The test compound, (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, and the reference drug, carbenoxolone, were suspended in 0.5% Tween 80. These were administered orally to the mice at the doses specified in the table one hour prior to the administration of ethanol. The control group received the vehicle (0.5% Tween 80) only.
Assessment of Gastric Lesions
One hour after the ethanol administration, the mice were euthanized. Their stomachs were removed, opened along the greater curvature, and rinsed with saline to visualize the gastric mucosa. The area of the hemorrhagic lesions in the stomach was then measured in mm².
Statistical Analysis
The gastroprotective effect was calculated as the percentage of inhibition of the ulcerated area in the treated groups compared to the vehicle control group. The statistical significance of the results was determined using the Kruskal-Wallis test followed by Dunn's multiple comparison test, with a p-value of ≤ 0.05 considered significant.
Visualizations
Proposed Signaling Pathway for Gastroprotection
The precise signaling pathway for the gastroprotective effect of this compound and its analogues is not fully elucidated. However, the available evidence suggests a mechanism independent of nitric oxide, prostaglandins, and sulfhydryl groups. A plausible hypothetical pathway involves the modulation of nuclear receptors and enhancement of the mucosal barrier.
Caption: Hypothetical signaling pathway for the gastroprotective effect of this compound analogues.
Experimental Workflow
The following diagram illustrates the workflow of the in vivo experiment to assess the gastroprotective activity of the test compounds.
Caption: Workflow of the ethanol-induced gastric lesion experiment in mice.
Comparative Efficacy
The following diagram provides a logical representation of the comparative gastroprotective efficacy based on the experimental data.
Caption: Comparative gastroprotective efficacy at the highest tested dose.
Safety Operating Guide
Safe Disposal of (E)-dodec-2-enoate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of (E)-dodec-2-enoate, like any laboratory chemical, is crucial for ensuring the safety of personnel and minimizing environmental impact. This guide provides detailed procedures for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.
Hazard Assessment and Waste Classification
-
Toxicity: May be toxic to aquatic life with long-lasting effects.[1]
-
Combustibility: Similar long-chain hydrocarbons can be combustible.[2]
-
Irritation: May cause skin and eye irritation. The related compound (E)-2-dodecenal can cause severe skin burns and eye damage.[3]
Given these potential hazards, this compound must be disposed of as hazardous chemical waste.[4][5] It should never be poured down the drain or disposed of in regular trash.[5][6]
Quantitative Data Summary
The following table summarizes key physical and safety data for related compounds, which can serve as a reference for handling this compound.
| Property | Dodecane | 2-Dodecanone | (E)-2-Dodecenal |
| CAS Number | 112-40-3 | 6175-49-1 | Not specified in search results |
| Flash Point | 71 °C | Not specified in search results | Not specified in search results |
| Hazards | Combustible liquid, may be fatal if swallowed and enters airways.[2] | Toxic to aquatic life with long-lasting effects.[1] | Causes severe skin burns and eye damage.[3] |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection, face protection.[2] | Safety glasses, protective gloves and clothing.[1] | Eye protection, face protection, protective clothing, protective gloves.[3] |
Experimental Protocol: Waste Disposal Procedure
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Collection:
-
Collect all this compound waste, including residues and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name "this compound".
-
Do not mix this compound waste with incompatible chemicals. Store it separately from strong oxidizing agents and bases.[1][7]
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][7]
-
The SAA should be a well-ventilated area, away from heat sources, open flames, and high temperatures.
4. Disposal of Empty Containers:
-
A container that held this compound is considered "empty" only after it has been triple-rinsed.[8]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[4][8]
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as regular trash.[4]
5. Requesting Waste Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[4][5]
-
Follow your institution's specific procedures for waste manifest and pickup requests.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synerzine.com [synerzine.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (E)-dodec-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of (E)-dodec-2-enoate and its structural analogs, such as ethyl this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this unsaturated ester.
Hazard Identification and Safety Data Summary
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data for the closely related compound, ethyl this compound, indicates potential hazards that should be considered analogous. The primary hazards are summarized in the table below.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation |
Data based on the safety information for ethyl this compound.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Polyvinyl alcohol - PVA) | To prevent skin contact and irritation.[1][2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To prevent accidental skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of vapors, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.
-
Verify that an emergency eyewash station and safety shower are accessible and in good working order.
-
Assemble all necessary glassware and equipment before commencing the experiment.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear appropriate safety glasses or goggles.
-
Don the selected chemical-resistant gloves, ensuring a proper fit.
-
-
Handling and Use :
-
Conduct all weighing and transferring of this compound within the chemical fume hood.
-
Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.
-
Keep containers of this compound sealed when not in use to minimize the release of vapors.
-
In case of accidental skin contact, immediately wash the affected area with soap and water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.
-
Properly label and segregate all waste generated during the experiment.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container. The container should be clearly marked as "Hazardous Waste - Organic."
-
Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag.
-
-
Waste Storage :
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the waste containers are kept closed except when adding waste.
-
-
Waste Disposal :
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound or its containers in the regular trash or down the drain.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
